Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility Profile & Handling of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists
Executive Summary
N-Boc-3-(Hydroxymethyl)-1,4-diazepane hydrochloride (CAS: Analogous to 1179360-20-3 for free base) represents a critical class of bifunctional heterocycles used as scaffolds in peptidomimetic drug design. Its physicochemical behavior is defined by a "molecular tug-of-war" between the lipophilic tert-butyloxycarbonyl (Boc) protecting group and the highly polar, ionic hydrochloride salt of the secondary amine.
Understanding this duality is not merely academic; it dictates the success of extraction, purification, and biological assay formulation. This guide provides a definitive solubility map and actionable protocols for manipulating this intermediate in aqueous and organic phases.
Physicochemical Profile
The compound exists as a hydrochloride salt, which fundamentally alters its solubility compared to its free base counterpart.
Feature
Chemical Implication
Core Scaffold
1,4-Diazepane (7-membered ring). Inherently flexible, prone to conformational shifting.
Lipophilic Domain
N-Boc Group. Provides solubility in organic solvents (DCM, EtOAc) but is acid-labile.
Hydrophilic Domain
3-Hydroxymethyl & N4-HCl. The protonated amine (N4) and the hydroxyl group create a high lattice energy and strong hydration potential.
Net Result
Amphiphilic Salt. Soluble in water and polar protic solvents; insoluble in non-polar organics.
Solubility Landscape: The Matrix
The following data summarizes the solubility behavior of the HCl salt form . Note that converting the salt to the free base inverts this profile (see Section 5).
Table 1: Solubility of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl
Solvent Class
Specific Solvent
Solubility Rating
Mechanistic Insight
Aqueous
Water (pH < 7)
High
Ion-dipole interactions with the protonated amine dominate the hydrophobic effect of the Boc group.
PBS (pH 7.4)
High
Remains soluble, though proximity to pKa (approx 9-10 for diazepane) requires caution at higher pH.
Polar Protic
Methanol (MeOH)
High
Excellent solvation of both the ionic center and the organic framework. Ideal for transfers.
Ethanol (EtOH)
Moderate-High
Good solubility, often used for recrystallization (with ether).
Polar Aprotic
DMSO / DMF
High
Universal solvent for this class. Essential for biological assay stock solutions.
Chlorinated
Dichloromethane (DCM)
Low to Moderate
Critical Distinction: The HCl salt often exhibits poor solubility in pure DCM. Requires 5-10% MeOH as a co-solvent to break the lattice.
Chloroform
Moderate
Slightly better than DCM, but often requires conversion to free base for efficient extraction.
Non-Polar
Diethyl Ether / Hexane
Insoluble
Used as "antisolvents" to precipitate the salt from MeOH or DCM mixtures.
Esters
Ethyl Acetate (EtOAc)
Low
The salt typically oils out or precipitates. The free base is highly soluble here.
Process Tip: If the HCl salt "gums up" or forms an oil in DCM, add Methanol (5-10% v/v) . This restores solubility by solvating the chloride ion pair.
Mechanistic Visualization: Solvation Decision Tree
The following diagram illustrates the logical flow for solvent selection based on the intended application (Synthesis vs. Analysis).
Figure 1: Solvent selection logic based on the operational state of the diazepane salt.
Experimental Protocol: The "Free-Basing" Switch
In many synthetic steps (e.g., amide coupling, alkylation), the HCl salt is non-nucleophilic and insoluble in the reaction solvent (e.g., pure DCM or THF). You must "unlock" the solubility by converting it to the free base.
Protocol: Salt-to-Free Base Extraction
Objective: Convert water-soluble HCl salt into organic-soluble free amine.
Dissolution: Dissolve 1.0 eq of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl in a minimal volume of Water (approx. 10 mL/g).
Observation: Solution should be clear and colorless.
Basification: Carefully add Saturated Aqueous NaHCO₃ or 1M NaOH dropwise while stirring until pH reaches ~10-11.
Why? The pKa of the secondary amine is ~9-10. You must exceed this to deprotonate it.
Visual Cue: The solution may become cloudy as the lipophilic free base separates.
Extraction: Add an equal volume of Dichloromethane (DCM) or Chloroform . Shake vigorously and separate layers.
Note: Repeat extraction 3x. The free base partitions into the chlorinated solvent.
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate).
Concentration: Filter and evaporate in vacuo.
Result: The product will be a viscous oil or low-melting solid, now soluble in Et₂O, EtOAc, THF, and pure DCM.
Critical Handling & Stability
Hygroscopicity: As an HCl salt with a hydroxyl group, this compound is hygroscopic . It will absorb atmospheric moisture, leading to "clumping" and weighing errors.
Storage: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.
Boc-Stability: While the Boc group is stable to base (workups), it is acid-sensitive .
Warning: Do not dissolve the salt in unbuffered water and leave it for extended periods if the pH drifts below 4, as slow Boc-deprotection may occur.
Recrystallization: If purification is needed without column chromatography, the HCl salt can often be recrystallized using a Methanol/Ether system:
Dissolve in minimal hot Methanol.
Add Diethyl Ether dropwise until turbidity persists.
Cool to 4°C to precipitate the purified salt.
References
PubChem Compound Summary. tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (Analogous Structure).[1] National Center for Biotechnology Information.
[Link]
Common Organic Chemistry. Boc Protection and Deprotection Strategies: Solubility of Amine Salts.
[Link]
Stereochemistry and Chirality of 3-Hydroxymethyl-1,4-Diazepane Scaffolds: A Technical Guide for Drug Discovery
Executive Summary The 1,4-diazepane (homopiperazine) ring system has emerged as a privileged scaffold in modern medicinal chemistry, serving as a core structural motif in FDA-approved therapeutics such as the dual orexin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,4-diazepane (homopiperazine) ring system has emerged as a privileged scaffold in modern medicinal chemistry, serving as a core structural motif in FDA-approved therapeutics such as the dual orexin receptor antagonist Suvorexant and the Rho-kinase inhibitor Ripasudil[1][2]. While unsubstituted 1,4-diazepanes offer valuable conformational flexibility, the introduction of a chiral functional group—specifically a 3-hydroxymethyl substitution—dramatically alters the spatial, physicochemical, and metabolic profile of the molecule.
This whitepaper provides an in-depth technical analysis of the stereochemistry of 3-hydroxymethyl-1,4-diazepane. We will explore the causality behind its pharmacological advantages, detail the gold-standard synthetic methodologies required to construct its enantiopure forms, and provide actionable, self-validating protocols for drug development professionals.
Unlike the rigid chair conformation of piperazines, 1,4-diazepanes exist in a dynamic equilibrium of twist-chair and boat-chair conformations[3]. The introduction of a hydroxymethyl group at the C3 position restricts this flexibility through localized steric bulk and potential intramolecular hydrogen bonding.
The chirality at C3—whether (R) or (S)—acts as a spatial vector. It dictates the trajectory of the hydroxymethyl group, allowing it to project into specific solvent-exposed channels or hydrogen-bond acceptor pockets within a target protein (e.g., the hinge region of kinases)[4].
Modulating ADME and Metabolic Liability
A primary challenge in heterocyclic drug discovery is metabolic liability, particularly oxidation by cytochrome P450 enzymes[5]. Expanding a 6-membered piperazine to a 7-membered diazepane often alters the site of metabolism. However, adding polar groups is a proven strategy to mitigate this liability[5].
The 3-hydroxymethyl group lowers the overall lipophilicity (cLogD) of the scaffold and introduces a polar surface area penalty that paradoxically shields adjacent carbon atoms from oxidative attack.
Fig 1. Logical relationship between the chiral scaffold features and pharmacological outcomes.
Quantitative Physicochemical Comparison
To illustrate the impact of the 3-hydroxymethyl substitution, the following table summarizes the computational and empirically observed trends for these nitrogenous heterocycles[5][6].
Scaffold Core
TPSA (Ų)
cLogP
Rotatable Bonds
Metabolic Stability (RLM t½)
Piperazine
24.1
-0.20
0
Low (<15 min)
1,4-Diazepane
24.1
0.10
0
Moderate (~30 min)
3-Hydroxymethyl-1,4-diazepane
61.8
0.57
1
High (>60 min)
(Note: TPSA and LogP values for the hydroxymethyl derivative are based on the N-Boc protected intermediate[6].)
Synthetic Methodologies: The Fukuyama-Mitsunobu Strategy
The synthesis of enantiopure 1,4-diazepanes requires absolute control over the stereocenter to prevent racemization. The gold standard for this transformation is the intramolecular Fukuyama-Mitsunobu cyclization [7][8].
Mechanistic Causality
Why use the Fukuyama-Mitsunobu reaction instead of standard alkylation?
Acidity Tuning: Standard secondary amines are poor nucleophiles for Mitsunobu conditions. By protecting the amine with a 2-nitrobenzenesulfonyl (nosyl) group, the pKa of the N-H bond drops to ~4–5, making it highly acidic and an excellent nucleophile[9].
Stereochemical Preservation: The chiral center at C3 (derived from a chiral pool amino acid like L-Serine) is left entirely untouched. The cyclization occurs via the activation of a primary alcohol on the opposite end of the linear precursor, ensuring 100% retention of enantiomeric excess (ee)[7].
Fig 2. Step-by-step synthetic workflow of the Fukuyama-Mitsunobu cyclization.
Experimental Protocol: Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate
This protocol outlines a self-validating system for synthesizing the chiral scaffold. It assumes the starting material is an orthogonally protected linear diamino alcohol derived from L-Serine.
Preparation: Dissolve the N-nosyl diamino alcohol precursor (1.0 equiv) and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.
Activation: Add DIAD (1.5 equiv) dropwise over 30 minutes. Causality: Slow addition prevents the accumulation of the betaine intermediate, reducing intermolecular dimerization and favoring the 7-membered intramolecular ring closure[8].
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass disappears, replaced by the cyclized product mass (
).
Workup: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the N-nosyl-1,4-diazepane intermediate.
Step 2: Nosyl Deprotection
Preparation: Dissolve the cyclized intermediate in anhydrous MeCN (0.2 M).
Reagent Addition: Add K₂CO₃ (3.0 equiv) followed by thiophenol (1.5 equiv) at room temperature. Causality: Thiophenol acts as a soft nucleophile, attacking the electron-deficient aromatic ring of the nosyl group, releasing the free secondary amine and forming a stable thioether byproduct[10].
Reaction: Stir vigorously for 2 hours.
Validation: TLC (DCM/MeOH 9:1) should show complete consumption of the UV-active starting material.
Workup: Filter the suspension to remove inorganic salts. Concentrate and subject the crude amine to standard Boc-protection (Boc₂O, Et₃N) if the N1-Boc derivative is desired for library synthesis[7].
Final Deprotection: Remove the TBDPS protecting group from the hydroxymethyl moiety using TBAF (1.0 M in THF) to yield the final tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate[6][11].
Step 3: Stereochemical Validation
To ensure the chiral center was not compromised, subject the final product to Chiral HPLC (e.g., Daicel Chiralpak AD-H column). The enantiomeric excess (ee) should exceed 98%, confirming the robustness of the Fukuyama-Mitsunobu approach.
Conclusion
The 3-hydroxymethyl-1,4-diazepane scaffold represents a highly versatile, structurally nuanced building block for modern drug discovery. By understanding the causality between its stereochemistry and its pharmacological profile, researchers can deliberately engineer molecules with superior target affinity and metabolic stability. The Fukuyama-Mitsunobu cyclization remains the most robust, self-validating methodology for accessing these chiral heterocycles at scale, ensuring the high enantiopurity required for clinical development.
References
Shibuya, K., et al. "A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115." Synthesis, Thieme Connect.[Link]
Penner, N., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, American Chemical Society.[Link]
Liu, Y., et al. "Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes." Nature Communications (via PMC).[Link]
Stability of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl under ambient conditions
An In-depth Technical Guide to the Stability of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl Under Ambient Conditions Abstract N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl is a valuable heterocyclic building block in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Stability of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl Under Ambient Conditions
Abstract
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular scaffolds, including 1,4-diazepine derivatives which are recognized as privileged structures in drug discovery.[1][2][3] The chemical and physical stability of such key intermediates is paramount to ensure the integrity of starting materials, the reproducibility of synthetic outcomes, and the purity of final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the stability profile of N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl under ambient storage conditions. We will explore its intrinsic physicochemical properties, delineate potential degradation pathways, and present a robust, self-validating protocol for comprehensive stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the handling, storage, and analytical evaluation of this compound.
Introduction to the Molecule and Stability Considerations
The structure of N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl incorporates several key functional groups that dictate its chemical behavior and stability: a tert-butyloxycarbonyl (Boc) protected secondary amine, a protonated tertiary amine (as a hydrochloride salt), and a primary alcohol. The 1,4-diazepane core is a seven-membered heterocyclic ring system that is a common feature in many biologically active compounds.
The stability of a pharmaceutical intermediate like this one is a critical quality attribute. Undetected degradation can lead to:
Reduced Purity and Yield: The presence of impurities can complicate subsequent synthetic steps and reduce the overall yield of the target molecule.
Formation of Potentially Reactive or Toxic Byproducts: Degradants can possess their own pharmacological or toxicological profiles, compromising the safety of the final API.
Inconsistent Reaction Performance: A change in the purity of a starting material can lead to variability in reaction kinetics, yield, and impurity profiles, making process scale-up challenging.
This guide provides the scientific rationale and methodologies required to confidently assess and control the stability of N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl.
Physicochemical Properties and Inherent Stability Profile
A molecule's stability is intrinsically linked to its structure. The key functionalities of N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl present distinct stability considerations.
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability under a broad range of nucleophilic and basic conditions.[4][5] However, its defining characteristic is its lability under acidic conditions, which facilitates its removal.[6][7][8] The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation.[8] The presence of an integral hydrochloride salt in the molecule creates a potentially acidic microenvironment, which is a primary consideration for its long-term stability.
Amine Hydrochloride Salt: The tertiary amine within the diazepine ring is present as a hydrochloride salt. While this enhances water solubility, amine hydrochlorides are frequently hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[9][10][11] Water absorption is a significant physical stability concern as it can lead to handling issues (e.g., clumping) and act as a medium to facilitate chemical degradation, particularly acid-catalyzed hydrolysis of the Boc group.[9]
Hydroxymethyl Group: Primary alcohols are susceptible to oxidation, which could potentially lead to the formation of an aldehyde or carboxylic acid impurity under oxidative stress.
1,4-Diazepane Ring: The saturated seven-membered heterocyclic ring is generally stable. However, thermodynamic factors such as ring strain can influence the overall stability of heterocyclic compounds.[12][13] Under typical ambient conditions, the diazepine ring itself is not expected to be the primary site of degradation.
Potential Degradation Pathways
Based on the molecule's structure, we can hypothesize several degradation pathways under ambient or stress conditions. A primary goal of stability testing is to confirm these pathways and identify any unknown degradants.
Caption: Predicted degradation pathways for N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl.
Pathway A: Acid-Catalyzed Deprotection: This is the most probable degradation route under ambient conditions, especially if moisture is absorbed. The HCl salt can provide the acidic catalyst for the cleavage of the Boc group, yielding 3-(hydroxymethyl)-1,4-diazepane and gaseous byproducts (isobutene and CO₂).
Pathway B: Oxidation: The primary alcohol is a potential site for oxidation to the corresponding aldehyde. The tertiary amine in the diazepine ring could also be oxidized to form an N-oxide. These pathways are typically accelerated by light, heat, or the presence of oxidizing agents.
Comprehensive Stability Testing Protocol
A robust stability program is essential to understand how the quality of the compound changes over time under the influence of environmental factors such as temperature, humidity, and light.[14] The following protocol integrates long-term, accelerated, and forced degradation studies as recommended by the International Council for Harmonisation (ICH).
Caption: Integrated workflow for the stability assessment of a pharmaceutical intermediate.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life (or retest period) of the material under its intended storage conditions.
Study Type
Storage Condition
Minimum Duration
Testing Frequency (Time Points)
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
0, 3, 6, 9, 12 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
0, 3, 6 months
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying likely degradation products and demonstrating the specificity of the analytical methods, a key component of a stability-indicating method.[15][16][17] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization.[16]
Step-by-Step Protocols:
A. Acidic Hydrolysis
Rationale: To simulate and accelerate the most likely degradation pathway (Boc deprotection).
Protocol:
Dissolve 10 mg of N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.
Heat the solution at 60°C for 24 hours.
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for HPLC analysis.
B. Basic Hydrolysis
Rationale: To evaluate the stability of the molecule to basic conditions. The Boc group is generally stable, but other functionalities could be affected.
Protocol:
Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.
Maintain at room temperature for 24 hours.
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
C. Oxidative Degradation
Rationale: To assess the susceptibility of the alcohol and tertiary amine to oxidation.
Protocol:
Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).
Maintain at room temperature for 24 hours, protected from light.
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
D. Thermal Degradation
Rationale: To evaluate the impact of dry heat on the solid-state stability of the compound.[18]
Protocol:
Place a thin layer (2-3 mm) of the solid compound in a vial.
Heat in a calibrated oven at 80°C for 7 days.
At the end of the study, dissolve a portion of the solid and dilute for HPLC analysis.
E. Photostability
Rationale: To determine if the compound is sensitive to light, as required by ICH Q1B guidelines.
Protocol:
Expose a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
A control sample should be stored in the dark under the same temperature conditions.
Analyze both the light-exposed and dark control samples by HPLC.
Analytical Methodology for Stability Assessment
A validated, stability-indicating analytical method is the cornerstone of any stability study. It must be able to accurately measure the parent compound and separate it from all potential degradation products and impurities.
Primary Assay: Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the most common technique for stability testing due to its high sensitivity and resolving power.[19][20]
Parameter
Recommended Condition
Rationale
Column
C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Provides good retention and separation for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides a controlled pH and is compatible with mass spectrometry.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Elutes the parent compound and less polar degradants.
Gradient
Start at 5% B, ramp to 95% B over 20 minutes
Ensures separation of early-eluting polar degradants from the parent peak and later-eluting impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30°C
Ensures reproducible retention times.
Detection
UV at 210 nm or Charged Aerosol Detector (CAD)
The molecule lacks a strong chromophore, so low UV wavelength is needed. CAD provides more uniform response for impurities that may lack a chromophore.
Injection Vol.
10 µL
Standard volume for analytical HPLC.
Structural Elucidation of Degradants
When significant degradation products are observed, their structures must be identified.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for determining the molecular weight of degradation products, providing crucial initial information for structural elucidation.[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the degradation product may need to be isolated (e.g., by preparative HPLC) and analyzed by ¹H and ¹³C NMR.[20]
Physical Characterization
Appearance: Visual inspection for changes in color, form (e.g., clumping), or melting.
Water Content: Determined by Karl Fischer titration. This is critical for a potentially hygroscopic compound.
Crystallinity: Assessed by Powder X-Ray Diffraction (PXRD) to detect any changes in the solid form (e.g., from crystalline to amorphous) which can impact stability and handling.
Data Interpretation and Reporting
All data from the stability studies should be tabulated to track trends over time.
Table 1: Example Stability Data Summary (Accelerated Conditions: 40°C/75% RH)
The results are analyzed to determine the rate of change for critical parameters like assay and impurity levels. This information is used to propose a retest period, which is the timeframe during which the material is expected to remain within its quality specifications under defined storage conditions.
Conclusion and Best Practices for Handling & Storage
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl is a moderately stable compound, with its primary liability being the potential for acid-catalyzed deprotection of the Boc group. This degradation is significantly influenced by the presence of moisture, highlighting the compound's hygroscopic nature as a key risk factor.
Recommended Best Practices:
Storage: Store in well-sealed containers in a cool, dry place, protected from light. The use of a desiccant within the secondary packaging is strongly recommended.
Handling: Minimize exposure to ambient air. Weigh and handle the material in an environment with controlled humidity where possible.
Monitoring: For long-term storage, periodic re-analysis of the material's purity and water content is advised to ensure its continued fitness for use.
By understanding the inherent stability characteristics and implementing the robust testing and handling protocols outlined in this guide, researchers and developers can ensure the quality and integrity of N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl throughout the drug development lifecycle.
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
Walsh Medical Media. (2025, September 30). Evaluating Pharmaceutical Stability Through Analytical Observation. [Link]
Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
Sahu, S. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]
International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. [Link]
ResearchGate. (2025, October 12). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]
ACS Publications. (2018, May 23). Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. The Journal of Physical Chemistry A. [Link]
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]
LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
N-Boc-protected diazepanes (homopiperazines) are critical seven-membered heterocyclic scaffolds used extensively in the development of peptidomimetics, CNS-active agents, and anticoagulants [1]. While their chemical utility is well-documented, their safety profile is often underestimated in generic Safety Data Sheets (SDS).
This guide bridges the gap between regulatory compliance and practical laboratory safety. It highlights specific risks associated with the secondary amine functionality (potential sensitization, air oxidation) and the Boc-deprotection process (gas evolution, pressure hazards), providing a self-validating safety protocol for researchers.
Chemical Identity & Physicochemical Profile
N-Boc-diazepanes typically exist as viscous oils or low-melting solids. Their physical state often leads to handling complacency, yet they possess specific thermal and oxidative sensitivities.
Serious Eye Damage/Irritation: Category 2A (H319) Note: Some vendors classify as Category 1 (Irreversible Damage) due to the basicity of the free amine [4]. Treat with conservative caution.
STOT - Single Exposure: Category 3 (H335) - Respiratory Irritation.
The "Hidden" Hazard: Amine Sensitization
Unlike simple hydrocarbons, the secondary amine at the N4 position (in 1-Boc-1,4-diazepane) is chemically reactive. Like its structural analogue piperazine (a known respiratory sensitizer), diazepanes should be handled as potential sensitizers.
Mechanism: The nucleophilic nitrogen can react with biological electrophiles, potentially leading to haptenization and immune response upon repeated exposure.
Control: All weighing must occur inside a fume hood. Double-gloving (Nitrile) is mandatory.
Stability & Storage Protocols
Expert Insight: The N-Boc group is thermally stable, but the free secondary amine is the weak link regarding storage stability.
Critical Storage Parameters
Atmosphere: The free amine (N4) is susceptible to air oxidation, leading to N-oxides or carbamates (by reacting with atmospheric CO₂).
Protocol: Store under inert atmosphere (Argon/Nitrogen) if storing for >1 month [5].
Temperature: Store at 2–8°C . While stable at room temperature for short periods, cold storage prevents slow discoloration (oxidation) [6].
Incompatibilities:
Strong Oxidizers: Risk of exothermic reaction at the amine.
Acids: Premature removal of the Boc group, releasing isobutylene gas.
Process Safety: The Deprotection Risk
The most significant safety event in the lifecycle of N-Boc-diazepanes is the removal of the protecting group. This process generates massive volumes of gas relative to the molar scale.
The Gas Evolution Hazard
Cleavage of the Boc group using Trifluoroacetic Acid (TFA) or HCl generates Isobutylene and Carbon Dioxide .
Stoichiometry: 1 mole of N-Boc-diazepane generates ~2 moles of gas.
Volume Expansion: On a 100g scale (~0.5 mol), this releases >24 Liters of gas. In a closed vessel, this guarantees rupture.
Workflow Visualization
The following diagram illustrates the critical control points during the deprotection workflow.
Figure 1: Process safety flow for Boc-deprotection. Note the critical venting requirement (Red/Yellow nodes).
Validated Deprotection Protocol (TFA Method)
Setup: Use a 3-neck round bottom flask equipped with a stir bar and a gas outlet (connected to a mineral oil bubbler).
Dilution: Dissolve the N-Boc-diazepane in Dichloromethane (DCM) (ratio 1:5 v/v).
Cooling: Cool the solution to 0°C (ice bath). Causality: Low temperature controls the rate of gas evolution.
Addition: Add TFA dropwise. Do not seal the flask.
Completion: Allow to warm to room temperature only after bubbling subsides.
Emergency Response & Toxicology
First Aid Measures
Exposure Route
Immediate Action
Contraindications
Eye Contact
Rinse with water for 15 mins. Lift eyelids.
Do NOT use vinegar or acidic neutralizers (exothermic risk).
Skin Contact
Wash with soap and water.[3][4] Remove contaminated clothing.[2][3][5][6]
Avoid organic solvents (ethanol) which may increase skin absorption.
Inhalation
Move to fresh air.[2][5] Monitor for delayed pulmonary edema.
Spill Control
Evacuate: If spill is >100mL and outside a hood.
PPE: Vapor respirator (Type ABEK) required if ventilation is poor.
Neutralization: Absorb with sand/vermiculite. Do not use sawdust (reaction with oxidizers). Pack in a sealed container labeled "Corrosive Organic Waste" [7].
References
Fisher Scientific. (2025). Safety Data Sheet: 1-BOC-homopiperazine. Retrieved from
Sigma-Aldrich. (2025). Product Specification: 1-Boc-hexahydro-1,4-diazepine. Retrieved from
Oakwood Chemical. (2021). Safety Data Sheet: tert-Butyl 1,4-diazepane-1-carboxylate. Retrieved from
Guidechem. (2024). GHS Classification for 1-Boc-hexahydro-1,4-diazepine. Retrieved from
BenchChem. (2024). Application Note: Boc Deprotection Using Trifluoroacetic Acid. Retrieved from
J&K Scientific. (2021). BOC Protection and Deprotection Protocols. Retrieved from
Cayman Chemical. (2025). Safety Data Sheet: Diazepam Derivatives Handling. Retrieved from
pKa Values of Secondary Amines in N-Boc-3-(Hydroxymethyl)-1,4-diazepane: A Comprehensive Technical Guide
As a Senior Application Scientist in early-stage drug development, understanding the precise physicochemical properties of your molecular building blocks is non-negotiable. The protonation state of a molecule governs its...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug development, understanding the precise physicochemical properties of your molecular building blocks is non-negotiable. The protonation state of a molecule governs its solubility, lipophilicity (logD), membrane permeability, and target binding affinity.
This guide provides an in-depth technical analysis of the pKa of the secondary amine in N-Boc-3-(Hydroxymethyl)-1,4-diazepane , deconstructing the electronic and structural effects that modulate its basicity, and establishing a self-validating protocol for its experimental determination.
Structural Deconstruction and Electronic Effects
N-Boc-3-(Hydroxymethyl)-1,4-diazepane is a functionalized homopiperazine derivative. Because one of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group, the molecule possesses only one ionizable basic center: the unprotected secondary amine.
The pKa of this secondary amine is not an isolated value; it is the thermodynamic result of three competing structural vectors:
A. The 1,4-Diazepane Core (Intrinsic Basicity)
The base scaffold, 1,4-diazepane (homopiperazine), is a 7-membered cyclic diamine. Secondary amines in such medium-sized rings are highly basic due to minimal steric hindrance and optimal solvation of the conjugate acid. The primary pKa (mono-protonated state) of unsubstituted homopiperazine is predicted to be 11.02 [1].
B. The N-Boc Protecting Group (-I Inductive Effect)
The Boc group forms a carbamate, which is essentially non-basic. However, the highly electronegative carbonyl oxygen exerts an electron-withdrawing inductive effect (-I) through the sigma-bond framework of the ring. In 2, this effect is strong due to the 2-carbon separation, dropping the pKa to 8.45 [2]. In the 7-membered diazepane ring, the increased distance slightly attenuates this effect, resulting in a predicted pKa of 10.45 for 3[3].
C. The 3-Hydroxymethyl Group (-I Effect and Hydrogen Bonding)
The addition of a hydroxymethyl (-CH₂OH) group at the 3-position (adjacent to the secondary amine) introduces a highly electronegative oxygen atom. This causes a localized -I effect that pulls electron density away from the amine lone pair, destabilizing the protonated ammonium state. Furthermore, the hydroxyl group can engage in intramolecular hydrogen bonding with the neutral amine lone pair, thermodynamically stabilizing the free base form and shifting the equilibrium toward deprotonation. This phenomenon is well-documented in similar structures; for instance, the secondary amine in4 exhibits a depressed pKa of 9.05 [4].
Synthesis of Effects
When combining the -I effect of the Boc group (ΔpKa ≈ -0.6) and the strong localized -I/H-bonding effects of the 3-hydroxymethyl group (ΔpKa ≈ -1.5 to -2.0), the predicted pKa of the secondary amine in N-Boc-3-(Hydroxymethyl)-1,4-diazepane is suppressed to a theoretical range of 8.5 to 9.2 .
Figure 1: Vectorial representation of electronic effects modulating the secondary amine pKa.
Quantitative Data Summary
The table below consolidates the pKa values of relevant structural analogs to contextualize the basicity of our target molecule.
Self-Validating Experimental Protocol for pKa Determination
To empirically determine the exact pKa of N-Boc-3-(Hydroxymethyl)-1,4-diazepane, a single analytical technique is insufficient due to potential artifacts from the hydroxyl group. We employ a self-validating system utilizing Potentiometric Titration (macroscopic pKa) orthogonally validated by ¹H NMR Titration (microscopic pKa).
Causality Behind Experimental Choices
0.1 M KCl Background: pKa is a thermodynamic constant dependent on activity coefficients. Swamping the solution with 0.1 M KCl maintains a constant ionic strength, ensuring that the concentration quotient accurately reflects the thermodynamic equilibrium constant.
NMR Orthogonality: While potentiometry measures bulk proton exchange, NMR tracks the chemical shift of specific protons (e.g., those on C2 or C4). Because proton exchange is fast on the NMR timescale, the observed chemical shift is a population-weighted average of the protonated and deprotonated states, yielding a site-specific microscopic pKa.
Step-by-Step Methodology
Phase 1: Potentiometric Titration
Preparation: Dissolve 2.0 mM of N-Boc-3-(Hydroxymethyl)-1,4-diazepane in 50 mL of degassed, deionized water containing 0.1 M KCl.
Thermoregulation: Transfer the solution to a jacketed titration vessel maintained strictly at 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent CO₂ absorption (which forms carbonic acid and skews the pH).
Titration: Using an automated titrator equipped with a calibrated glass electrode, lower the initial pH to ~3.0 using standardized 0.1 M HCl.
Data Acquisition: Titrate forward with standardized 0.1 M NaOH in 0.05 mL increments. Record the pH after equilibrium is reached for each addition.
Regression: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Fit the data to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract the macroscopic pKa.
Phase 2: ¹H NMR Titration (Orthogonal Validation)
Preparation: Prepare a 5.0 mM solution of the compound in a 90% H₂O / 10% D₂O mixture (to allow for pH meter locking and NMR locking) containing 0.1 M KCl.
Titration: Adjust the pH of the bulk solution from pH 12.0 down to pH 2.0 using micro-aliquots of DCl.
Spectroscopy: Extract 0.5 mL aliquots at 0.5 pH unit intervals and acquire 1D ¹H NMR spectra at 25.0 °C.
Tracking: Monitor the chemical shift (
) of the methylene protons adjacent to the secondary amine.
Validation: Plot
versus pH. The inflection point of the resulting sigmoidal curve represents the microscopic pKa. If the NMR pKa matches the potentiometric pKa within ±0.05 units, the value is validated.
Figure 2: Self-validating experimental workflow for robust pKa determination.
Implications for Drug Development
The suppressed pKa (~8.5 - 9.2) of N-Boc-3-(Hydroxymethyl)-1,4-diazepane compared to standard cyclic amines (~11.0) has profound implications when this moiety is incorporated into an Active Pharmaceutical Ingredient (API):
Physiological State: At physiological pH (7.4), an amine with a pKa of 11.0 is >99.9% protonated. An amine with a pKa of 8.5 will be approximately 92% protonated. This increases the fraction of the neutral, lipophilic species by orders of magnitude.
Membrane Permeability: The increased neutral fraction directly enhances passive transcellular permeability across the lipid bilayer, significantly improving oral bioavailability (BCS Class optimization).
Receptor Binding: If the target receptor requires a charged ammonium interaction (e.g., a salt bridge with an aspartate residue), the slightly lower pKa may alter the binding kinetics, requiring careful structure-activity relationship (SAR) mapping.
Literature review of N-Boc-3-(Hydroxymethyl)-1,4-diazepane in medicinal chemistry
Executive Summary N-Boc-3-(Hydroxymethyl)-1,4-diazepane (CAS: 1179360-20-3) represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it is a homopiperazine (seven-membered diazepane ring) fea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Boc-3-(Hydroxymethyl)-1,4-diazepane (CAS: 1179360-20-3) represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it is a homopiperazine (seven-membered diazepane ring) featuring a chiral center at the C3 position and a primary alcohol handle. This bifunctional architecture allows medicinal chemists to modulate metabolic stability , aqueous solubility , and target selectivity —three critical bottlenecks in lead optimization.
Unlike the rigid piperazine scaffold, the 1,4-diazepane ring adopts a flexible twist-chair conformation, enabling unique binding modes in G-protein-coupled receptors (GPCRs) and kinases. This guide analyzes the synthetic accessibility, functionalization logic, and therapeutic applications of this scaffold, with a specific focus on its role as a versatile intermediate for next-generation Orexin receptor antagonists and kinase inhibitors.
Structural Analysis & Physicochemical Properties
The 1,4-diazepane ring is a homolog of piperazine but possesses distinct conformational properties due to the extra methylene group.
Conformational Flexibility
Twist-Chair Dominance: The seven-membered ring exists primarily in a twist-chair conformation, which is more flexible than the chair-locked piperazine. This flexibility allows the scaffold to "mold" into cryptic binding pockets.
Chirality: The C3-hydroxymethyl group introduces a chiral center. The (S)-enantiomer is frequently preferred in medicinal chemistry (analogous to the (S)-methyl group in Suvorexant) to maintain vector alignment with biological targets.
Physicochemical Profile
Property
Value / Characteristic
Impact on Drug Design
Molecular Weight
230.30 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD).
LogP
~0.6 (Calculated)
Low lipophilicity enhances aqueous solubility of greasy warheads.
pKa (N4-amine)
~9.5
Basic secondary amine forms salt bridges in active sites; requires protection during synthesis.
H-Bond Donors
2 (OH, NH)
Critical for solubility and receptor interaction.
H-Bond Acceptors
4
Modulates permeability.
Synthetic Accessibility
The synthesis of N-Boc-3-(Hydroxymethyl)-1,4-diazepane typically follows one of two robust pathways: the Aspartic Acid Reduction Route or the Serine Cyclization Route . The choice depends on the desired stereochemistry and scale.
Pathway A: The Aspartic Acid Reduction Route (Scalable)
This route is favored for industrial scale-up as it utilizes inexpensive L-aspartic acid to establish the chiral center.
Cyclization: L-Aspartic acid dimethyl ester is reacted with 1,3-diaminopropane to form the bicyclic or 1,4-diazepane-2,5-dione intermediate.
Global Reduction: The dione and the ester side chain are reduced simultaneously (often using Borane-THF or LiAlH4) to yield the 3-hydroxymethyl-1,4-diazepane core.
Selective Protection: The N1 nitrogen is selectively protected with a Boc group, often exploiting the steric difference between N1 and N4 or using copper chelation control.
Pathway B: The Serine/Sulfonamide Route (Stereoselective)
Adapted from the synthesis of Suvorexant intermediates, this method ensures high enantiomeric excess (ee).
Precursor Preparation: N-Boc-L-Serine is reduced to the amino alcohol (N-Boc-Serinol).
Activation: The primary alcohol is activated (Mesylate/Tosylate).
Cyclization: Reaction with a sulfonamide-protected 1,3-diamine derivative (e.g., N-Nosyl-1,3-diaminopropane) under basic conditions closes the ring.
Deprotection: Removal of the sulfonamide yields the secondary amine.
Figure 1: Primary synthetic pathway utilizing the Aspartic Acid reduction strategy to access the homopiperazine core.
Functionalization Strategies (The Toolkit)
The power of N-Boc-3-(Hydroxymethyl)-1,4-diazepane lies in its orthogonal reactivity. It presents three distinct vectors for diversification:
Vector 1: The Primary Alcohol (C3-CH2OH)
This is the "diversity handle."
Etherification: Standard Williamson ether synthesis or Mitsunobu reaction with phenols/heterocycles. Used to attach aryl pharmacophores (e.g., in Orexin antagonists).
Oxidation: Swern or Dess-Martin oxidation yields the aldehyde, enabling reductive amination to install secondary/tertiary amines.
Fluorination: Treatment with DAST converts the alcohol to a fluoromethyl group (
), modulating pKa and metabolic stability (blocking glucuronidation).
Vector 2: The Secondary Amine (N4-H)
This is the "binding handle."
Urea/Amide Formation: Reaction with isocyanates or acid chlorides. This is the classic linkage found in Suvorexant-type drugs.
SNAr: Nucleophilic aromatic substitution on heteroaryl chlorides (e.g., chloropyrimidines) for kinase inhibitor synthesis.
Vector 3: The N1-Boc Group
Deprotection: Acidic cleavage (TFA/HCl) exposes the N1 amine, allowing for the synthesis of "reverse" amides or dimerization strategies.
Figure 2: Divergent functionalization strategy for the N-Boc-3-(Hydroxymethyl)-1,4-diazepane scaffold.
Medicinal Chemistry Applications
Orexin Receptor Antagonists
The 1,4-diazepane scaffold is the core of Suvorexant (Belsomra), a dual orexin receptor antagonist (DORA) for insomnia.
Role of the Scaffold: The diazepane ring positions two aromatic systems (a benzoxazole and a triazolyl-benzoyl group) in a specific spatial arrangement required for receptor antagonism.
Hydroxymethyl Advantage: While Suvorexant uses a methyl group at C3/C6, the hydroxymethyl analog allows for the introduction of polar side chains. This is used to reduce lipophilicity (LogD) and improve the safety profile by minimizing off-target binding driven by hydrophobic interactions.
Kinase Inhibitors
In kinase drug discovery, solvent-exposed regions of the ATP binding pocket often tolerate bulky, polar groups.
Solubility Engine: Attaching N-Boc-3-(Hydroxymethyl)-1,4-diazepane (followed by deprotection) to a kinase hinge-binder (e.g., pyrimidine or quinazoline) significantly boosts aqueous solubility.
Selectivity: The chiral hydroxymethyl group can probe specific hydrophilic pockets (e.g., the ribose binding pocket), potentially enhancing selectivity over homologous kinases.
Fragment-Based Discovery
With a molecular weight of ~230 Da and high solubility, this molecule is an ideal "fragment" for crystallographic screening. It efficiently explores vector space that simple piperazines cannot reach.
The following is a representative protocol for the functionalization of the N4-amine, a common first step in library synthesis.
Objective: Synthesis of tert-butyl 3-(hydroxymethyl)-4-(phenylcarbamoyl)-1,4-diazepane-1-carboxylate.
Preparation: Dissolve N-Boc-3-(Hydroxymethyl)-1,4-diazepane (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (10 vol) under nitrogen atmosphere.
Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool the solution to 0°C.
Electrophile Addition: Dropwise add Phenyl Isocyanate (1.05 eq) dissolved in minimal DCM. Maintain temperature < 5°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS (disappearance of starting amine).
Workup: Quench with saturated aqueous
. Extract with DCM (2x). Wash organic layer with Brine, dry over , and concentrate.
Purification: Flash column chromatography (MeOH/DCM gradient) yields the urea product as a white foam.
Critical Note: The C3-hydroxymethyl group is generally less nucleophilic than the N4-secondary amine. However, if using highly reactive electrophiles (e.g., acid chlorides), transient protection of the alcohol (e.g., TMS) or careful stoichiometric control is required to prevent O-acylation.
References
Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(14), 5320–5332. (Contextual grounding for diazepane scaffold in Suvorexant).
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.
Perli, M., et al. (2020).[1] "Piperazine Derivatives: A Review of Biological Activities." World Journal of Pharmaceutical Research, 9(14), 194-204.[1] (Comparative analysis of piperazine vs. homopiperazine scaffolds).
Application Note: Synthesis of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl
This Application Note provides a comprehensive, high-precision protocol for the synthesis of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl (also known as tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive, high-precision protocol for the synthesis of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl (also known as tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride).[1]
This guide is designed for medicinal chemists and process development scientists, focusing on regiochemical control and scalability .[1]
[1]
Executive Summary
The 1,4-diazepane scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and histone deacetylase (HDAC) inhibitors.[1] The 3-hydroxymethyl derivative is particularly valuable as it offers a handle for further functionalization (e.g., conversion to aldehydes, amines, or ethers) while maintaining a specific spatial orientation due to the 7-membered ring constraints.[1]
This protocol details the "Serine-Nitrile" Route , a robust methodology that ensures:
Enantiomeric Purity: Derived directly from the chiral pool (L-Serine).[1]
Regiocontrol: Exploits steric differentiation to selectively protect the N1 nitrogen, placing the hydroxymethyl group at the C3 position relative to the Boc-protected amine.
Scalability: Avoids high-dilution conditions often required for direct cyclizations.[1]
Retrosynthetic Analysis & Strategy
The synthesis tackles the challenge of distinguishing the two nitrogen atoms in the 1,4-diazepane ring. By synthesizing the "2-substituted" free amine first, we utilize the steric hindrance of the hydroxymethyl group to direct the Boc-protection to the distal nitrogen (N4), which is then renumbered as N1 in the final IUPAC name, effectively placing the substituent at C3.
Figure 1: Retrosynthetic logic flow. The strategy relies on constructing the ring first, then differentiating the nitrogens.
Detailed Experimental Protocol
Phase 1: Michael Addition & Lactam Formation
Objective: Construct the 7-membered lactam ring from linear precursors.[1]
Neutralization: Suspend L-Serine methyl ester HCl (1.0 equiv) in MeOH (10 vol). Add TEA (1.1 equiv) at 0°C to liberate the free amine.[1] Stir for 30 min.
Michael Addition: Add Acrylonitrile (1.2 equiv) dropwise at 0°C. Allow the mixture to warm to room temperature (RT) and stir for 16 hours.
Checkpoint: Monitor by TLC/LCMS for the disappearance of serine ester. Product is N-(2-cyanoethyl)-serine methyl ester.[1]
Reductive Cyclization: Transfer the solution to a hydrogenation vessel. Add Raney Nickel (10% w/w of substrate) or Pd(OH)2.[1] Pressurize with H2 (50 psi) and heat to 50°C for 24 hours.
Mechanism:[1][2][3] The nitrile is reduced to a primary amine (-CH2NH2), which spontaneously attacks the methyl ester intramolecularly to form the lactam.
Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric). Concentrate the filtrate to yield crude 2-(hydroxymethyl)-1,4-diazepan-5-one .
Purification: Recrystallize from Isopropanol/Hexanes if necessary.[1]
Phase 2: Global Reduction to Diazepane
Objective: Reduce the lactam carbonyl to a methylene group to obtain the saturated heterocycle.
Reagents: Borane-THF complex (1.0 M solution) or LiAlH4, THF, MeOH, HCl.[1]
Safety: BH3 and LiAlH4 are water-reactive and evolve H2 gas.[1]
Step-by-Step:
Setup: Dissolve the lactam (from Phase 1) in anhydrous THF (10 vol) under Nitrogen. Cool to 0°C.[1]
Reduction: Add Borane-THF (3.0 equiv) dropwise via addition funnel. The reaction is exothermic; control temp < 5°C.
Reflux: Once addition is complete, heat the mixture to reflux (65°C) for 12–16 hours.
Quench: Cool to 0°C. Carefully add MeOH dropwise to destroy excess borane. Then add conc. HCl (2.0 equiv) and reflux for 1 hour to break the boron-amine complex.
Isolation: Concentrate to remove THF. Basify the aqueous residue with NaOH (pH > 12) and extract with DCM (3x).[1] Dry organics (Na2SO4) and concentrate to yield 2-(hydroxymethyl)-1,4-diazepane .[1]
Phase 3: Regioselective Protection & Salt Formation
Objective: Selectively protect the distal nitrogen (N4) and form the final HCl salt.[1]
Regioselective Protection: Dissolve 2-(hydroxymethyl)-1,4-diazepane (1.0 equiv) in DCM (15 vol) at -10°C.
Critical Parameter: Low temperature enhances regioselectivity.[1] The nitrogen adjacent to the hydroxymethyl group (N1) is sterically hindered.[1] The distal nitrogen (N4) is more accessible.[1]
Addition: Add Boc2O (0.95 equiv) dissolved in DCM dropwise over 2 hours. Do not use excess Boc2O to avoid bis-protection.[1]
Reaction: Stir at -10°C for 4 hours, then warm to RT.
Purification: Wash with water and brine. Dry and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to isolate the mono-Boc product.
Note on Numbering: Upon Boc protection of the distal amine, IUPAC priority rules reassign the protected nitrogen as position 1. Thus, the 2-hydroxymethyl group becomes 3-hydroxymethyl .[1]
Salt Formation: Dissolve the purified oil in Et2O or Dioxane. Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.
Filtration: The white precipitate is N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl .[1] Filter, wash with ether, and dry under vacuum.[1]
Process Logic & Workflow Diagram
Figure 2: Process workflow emphasizing the critical regioselective protection step.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Hydrogenation Pressure
50–60 psi
Essential for complete reduction of the nitrile; incomplete reduction leads to side products.[1]
Reduction Quench
pH > 12 (Workup)
The amine-borane complex is stable; acid reflux followed by strong base is required to liberate the free amine.[1]
Boc-Protection Temp
-10°C to 0°C
Higher temperatures reduce regioselectivity, leading to mixtures of N1-Boc and N4-Boc isomers.[1]
Stoichiometry (Boc2O)
0.95 equiv
Using a slight deficit ensures the unhindered amine reacts preferentially, leaving the hindered amine free.[1]
Analytical Validation
To validate the synthesis, the following analytical signatures should be confirmed:
Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (ee%) if starting from chiral Serine.[1] Expect >98% ee if racemization is controlled during the lactam formation.
Safety & Handling
Acrylonitrile: Highly toxic and carcinogenic.[1] Handle only in a fume hood.
Raney Nickel: Pyrophoric when dry.[1] Keep wet at all times.[1]
Borane-THF: Reacts violently with water.[1] Use anhydrous solvents and inert atmosphere.[1]
References
Ghelfi, F., et al. (2020).[1] Synthesis of 1,4-diazepane derivatives. This work outlines general cyclization strategies for diazepanes.
Organic Syntheses. (2004).[1] Preparation of N-Boc-Serine Methyl Ester. Standard protocol for the starting material.
Fukuyama, T., et al. (1995).[1] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Describes the Nosyl-strategy which is an alternative to the nitrile route.
ChemScene. (2023). Product Data: tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate.[1][4] Commercial specifications for validation.
Functionalization of the hydroxymethyl group in N-Boc-1,4-diazepanes
Application Note: Functionalization of the Hydroxymethyl Group in N-Boc-1,4-diazepanes Executive Summary The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry, widely utilized to mimic peptide turns an...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functionalization of the Hydroxymethyl Group in N-Boc-1,4-diazepanes
Executive Summary
The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry, widely utilized to mimic peptide turns and display pharmacophores in GPCR and kinase inhibitors.[1] The 6-hydroxymethyl-N-Boc-1,4-diazepane serves as a critical divergent intermediate.[1] Its primary alcohol offers a versatile handle for library expansion, yet its functionalization is often complicated by the conformational flexibility of the seven-membered ring and the nucleophilicity of the secondary amine (N4).
This guide provides validated protocols for transforming the hydroxymethyl group into high-value functionalities: aldehydes (for reductive amination), alkyl halides (for substitution), and ethers (via Mitsunobu) .[1] It specifically addresses the "self-immolation" risk posed by the free N4 nitrogen and outlines protection strategies to ensure high-fidelity synthesis.
Strategic Analysis & Mechanistic Insight
The Scaffold Architecture
The 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1] The C6-position is strategic because it projects substituents away from the N1-N4 binding axis, allowing for the introduction of solubility-enhancing groups or secondary binding motifs without disrupting the core interaction.
The "Self-Immolation" Trap (Critical Pre-requisite)
A common failure mode in functionalizing 1 (see diagram below) occurs when the N4 nitrogen is left unprotected. Activation of the C6-hydroxymethyl group (e.g., to a mesylate) creates an electrophile.[1] If N4 is a free secondary amine, it can attack the activated methylene via an intramolecular mechanism, forming a strained azetidinium-fused bicyclic system or leading to oligomerization.[1]
Rule #1: Unless the reaction is an oxidation, N4 must be orthogonally protected (e.g., Cbz, Bn, or Fmoc) or alkylated prior to activating the alcohol.[1]
Strategic Workflow Diagram
The following flowchart illustrates the divergent synthesis pathways from the parent alcohol.
Figure 1: Divergent synthesis workflow for N-Boc-6-hydroxymethyl-1,4-diazepane.[1] The critical N4-protection step prevents side reactions.
Detailed Experimental Protocols
Protocol A: Activation via Mesylation (Nucleophilic Substitution Pathway)
Use Case: Converting the alcohol into a leaving group for subsequent displacement by azides, amines, or thiols.[1]
Setup: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
Cooling: Cool the solution to 0°C using an ice bath.
Base Addition: Add TEA dropwise. Stir for 5 minutes.
Activation: Add MsCl dropwise over 10 minutes. The reaction is exothermic; control the rate to maintain T < 5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3]
Stability Note: The mesylate is moderately stable but should be used immediately in the next step (e.g., displacement with NaN₃ in DMF at 60°C).
Protocol B: Oxidation to Aldehyde (Reductive Amination Pathway)
Use Case: Creating a handle for installing diverse amine fragments via reductive amination. Dess-Martin Periodinane (DMP) is preferred over Swern for ease of handling on small scales.
Dissolution: Dissolve substrate in DCM (0.1 M) at RT.
Oxidation: Add solid DMP in one portion. The suspension may clear as the reaction proceeds.[1]
Monitoring: Stir at RT for 1–2 hours. Monitor for the disappearance of the alcohol spot.
Quench (Critical): Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution. Stir vigorously for 15 minutes until the biphasic layers are clear (removes iodine byproducts).
Isolation: Extract with DCM. The aldehyde is generally stable enough for flash chromatography (silica gel) but is best stored at -20°C under argon.
Protocol C: Mitsunobu Coupling (Etherification)
Use Case: Direct installation of aryl or alkyl ethers (e.g., phenols) with inversion of configuration (if chiral).[1]
Mix: Combine substrate, nucleophile, and PPh₃ in THF (0.1 M) under N₂. Cool to 0°C.[1][2]
Addition: Add DIAD dropwise. The yellow color should fade between drops.[1]
Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight (12–16 h).
Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the supernatant via column chromatography.[1]
Data Summary & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield (Mesylation)
Intramolecular cyclization (N4 attack).
Ensure N4 is protected (Cbz/Bn) before reaction.
Racemization (Oxidation)
Over-basic conditions during Swern.
Switch to Dess-Martin Periodinane (buffered conditions).
Stuck at Intermediate (Mitsunobu)
Steric hindrance of the 7-membered ring.
Use Toluene as solvent; heat to 40°C; Use ADDP/PBu₃ (Tsunoda reagent).
Diazepane Scaffold Review:
Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007).[1] Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry.
Mitsunobu Reaction Protocols:
Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
Dess-Martin Oxidation:
Meyer, S. D., & Schreiber, S. L. (1994).[1] Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry.
General Heterocycle Functionalization:
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
The Strategic Deployment of N-Boc-3-(Hydroxymethyl)-1,4-diazepane in Fragment-Based Drug Discovery: A Technical Guide
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a rational and efficient alternative to traditional high-throughput...
Author: BenchChem Technical Support Team. Date: March 2026
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a rational and efficient alternative to traditional high-throughput screening.[1][2][3] This approach hinges on a foundational principle: the screening of low molecular weight compounds (fragments) that, despite their weak initial binding, can be elaborated into potent and selective drug candidates.[1][4] The selection of fragments is therefore a critical determinant of success in any FBDD campaign. This guide focuses on the strategic application of a particularly promising fragment, N-Boc-3-(Hydroxymethyl)-1,4-diazepane , a molecule that embodies several key attributes of a successful fragment: three-dimensionality, synthetic tractability, and a privileged structural motif.
The diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[5][6][7][8] This inherent bioactivity makes diazepine-containing fragments particularly attractive starting points for drug discovery. Furthermore, the saturated, sp3-rich nature of the diazepane ring in N-Boc-3-(Hydroxymethyl)-1,4-diazepane provides the three-dimensional character that is increasingly sought after in modern drug design to improve target engagement and explore novel chemical space.[9][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-Boc-3-(Hydroxymethyl)-1,4-diazepane in an FBDD workflow. We will delve into the fragment's key properties, provide detailed protocols for its use in primary screening and hit validation, and outline a strategic roadmap for its evolution from a weakly binding fragment into a potent lead compound.
I. The Asset: Profiling N-Boc-3-(Hydroxymethyl)-1,4-diazepane
A thorough understanding of the chosen fragment is paramount. N-Boc-3-(Hydroxymethyl)-1,4-diazepane possesses a unique combination of features that make it a valuable tool in an FBDD library.
Soluble in common organic solvents (e.g., DMSO, Methanol)
[General Chemical Knowledge]
3D Character
High sp³ character due to the saturated diazepane ring
[Structural Analysis]
B. Structural Rationale for FBDD
The true strength of N-Boc-3-(Hydroxymethyl)-1,4-diazepane lies in its inherent design for elaboration:
The Diazepane Core: This seven-membered ring provides a rigid, three-dimensional scaffold that can effectively probe the topology of a protein's binding site. Its non-planar nature allows for the presentation of substituents in distinct vectors, a key advantage over flat, aromatic fragments.
The Hydroxymethyl Group: This primary alcohol serves as a crucial "growth vector." It is a versatile functional handle that can be readily modified through a variety of well-established chemical reactions to introduce new pharmacophoric elements and enhance binding affinity.[2][12][13][14]
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group offers two key advantages. Firstly, it masks the basicity of the secondary amine, preventing unwanted interactions during screening. Secondly, it can be selectively removed under mild acidic conditions, revealing a secondary amine that provides another vector for chemical modification.[11][15][16][17]
II. The Campaign: A Step-by-Step FBDD Workflow
The following protocols outline a robust and validated workflow for the screening and validation of N-Boc-3-(Hydroxymethyl)-1,4-diazepane against a target protein of interest.
A. Primary Screening: Detecting the Initial "Handshake"
The initial goal is to detect the weak but specific binding of the fragment to the target protein. Surface Plasmon Resonance (SPR) is a highly sensitive, label-free technique well-suited for this purpose.[5][7][10][18][19][20]
Protocol 1: High-Throughput Fragment Screening by Surface Plasmon Resonance (SPR)
Immobilization of the Target Protein:
Covalently immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. The goal is to achieve a surface density that provides an adequate signal without causing mass transport limitations.
Include a reference flow cell with an immobilized control protein or a deactivated surface to subtract non-specific binding and bulk refractive index changes.[10]
Preparation of the Fragment Solution:
Prepare a stock solution of N-Boc-3-(Hydroxymethyl)-1,4-diazepane in 100% DMSO.
Prepare a dilution series of the fragment in a suitable running buffer (e.g., HBS-EP+), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 2%). This is critical to minimize false positives arising from solvent mismatch.[5]
SPR Analysis:
Inject the fragment solutions over the sensor surface at a constant flow rate.
Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU indicates binding.
Regenerate the sensor surface between injections using a mild regeneration solution to ensure a stable baseline.
Data Analysis:
Subtract the reference flow cell data from the active flow cell data.
Plot the steady-state response against the fragment concentration to determine the dissociation constant (K_D). For fragments, this is often in the high micromolar to millimolar range.
B. Hit Validation: Ensuring a Genuine Interaction
A positive result from a single screening technique is not sufficient. Orthogonal validation using a different biophysical method is crucial to eliminate false positives and confirm the binding event.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, providing information on both binding and the potential binding site.[21][22][23][[“]][25]
Protocol 2: Hit Validation using ¹H-¹⁵N HSQC NMR Spectroscopy
This protocol assumes the availability of an ¹⁵N-isotopically labeled target protein.
Sample Preparation:
Prepare a sample of ¹⁵N-labeled protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
Fragment Titration:
Add a concentrated stock solution of N-Boc-3-(Hydroxymethyl)-1,4-diazepane to the protein sample to achieve a final concentration where binding is expected (e.g., 10-20 fold molar excess).
Acquire a second ¹H-¹⁵N HSQC spectrum.
Data Analysis:
Overlay the two spectra.
Chemical Shift Perturbations (CSPs): The binding of the fragment will cause changes in the chemical environment of nearby amino acid residues, resulting in a shift of their corresponding peaks in the HSQC spectrum. Significant and specific CSPs are a strong indicator of a genuine binding event.[21][23]
Line Broadening: Weak to intermediate exchange on the NMR timescale can also lead to the broadening or disappearance of specific peaks upon fragment binding.
Mapping the CSPs onto the 3D structure of the protein can provide initial insights into the location of the binding site.
Technical Guide: Optimizing Reductive Amination Strategies for N-Boc-3-(Hydroxymethyl)-1,4-diazepane
This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold N-Boc-3-(Hydroxymethyl)-1,4-diazepane . The guide addresses the specific challenges of this...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold N-Boc-3-(Hydroxymethyl)-1,4-diazepane .
The guide addresses the specific challenges of this substrate:
Regioselectivity: Targeting the sterically hindered N4 secondary amine.
Chemoselectivity: Avoiding interference from the C3-hydroxymethyl group (potential oxazolidine formation).
Boc-Stability: Maintaining protecting group integrity under reductive conditions.
Substrate Profile & Strategic Analysis
Target Molecule: 1-Boc-3-(Hydroxymethyl)-1,4-diazepane (CAS: 1179360-20-3)
Reactive Center: The secondary amine at position 4 (N4).
Key Structural Feature: The hydroxymethyl group at C3 creates a unique steric environment and introduces the risk of intramolecular hemiaminal/oxazolidine formation during iminium generation.
The Challenge: Oxazolidine Equilibrium
When reacting the N4 amine with an aldehyde, the adjacent C3-hydroxyl group can intramolecularly attack the transient iminium ion, forming a stable 5-membered oxazolidine ring. This "dead-end" intermediate can stall standard reductive aminations.
Solution: Use conditions that favor the open iminium form or reduce the iminium faster than the oxazolidine cyclizes. Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its rapid reduction kinetics and mild acidity, which discourages stable oxazolidine formation.
Protocol A: The "Gold Standard" (STAB Method)
Best For: Aliphatic and Aromatic Aldehydes.
Mechanism: Direct Reductive Amination.[1]
This protocol utilizes Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[2] Unlike Sodium Cyanoborohydride, STAB is non-toxic and does not require pH adjustment. It is selective for aldehydes over ketones, allowing for chemoselective functionalization.
Materials Table
Reagent
Equiv.
Role
Notes
N-Boc-3-(HM)-1,4-diazepane
1.0
Substrate
Limiting reagent.
Aldehyde (R-CHO)
1.1 - 1.2
Electrophile
Slight excess ensures conversion.
STAB (NaBH(OAc)₃)
1.5 - 2.0
Reductant
Moisture sensitive; add as solid.
Acetic Acid (AcOH)
1.0 - 2.0
Catalyst
Promotes iminium formation.
DCE (1,2-Dichloroethane)
Solvent
0.1 - 0.2 M
Superior to DCM for reaction rate.
Step-by-Step Procedure
Solvation: In a flame-dried flask under N₂, dissolve N-Boc-3-(Hydroxymethyl)-1,4-diazepane (1.0 equiv) in anhydrous DCE .
Aldehyde Addition: Add the Aldehyde (1.1 equiv). Stir for 5–10 minutes at Room Temperature (RT).
Expert Insight: If the aldehyde is a solid, dissolve it in a minimal amount of DCE before addition.
Checkpoint: This dwell time allows the equilibrium between the hemiaminal and the iminium ion to establish.
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 5 minutes.
Reaction: Remove the ice bath and stir at RT. Monitor by LC-MS or TLC (typically 2–16 hours).
TLC Tip: Stain with Ninhydrin (SM is secondary amine = red/purple) or PMA. The product (tertiary amine) will not stain as intensely with Ninhydrin but will show under UV/PMA.
Quench & Workup:
Quench with saturated aqueous NaHCO₃ (stir vigorously for 20 mins to break Boron-Amine complexes).
Extract with DCM (3x).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "Titanium Boost" (For Ketones & Hindered Substrates)
Best For: Ketones, Sterically Hindered Aldehydes, or "Difficult" substrates where Protocol A fails.
Mechanism: Lewis-Acid Mediated Dehydration followed by Reduction.
The C3-hydroxymethyl group adds steric bulk near N4. Ketones often fail to form imines with secondary amines under standard conditions. Titanium(IV) Isopropoxide acts as a Lewis acid and water scavenger, forcing the equilibrium toward the enamine/iminium species.
Materials Table
Reagent
Equiv.
Role
Notes
N-Boc-3-(HM)-1,4-diazepane
1.0
Substrate
Ketone/Aldehyde
1.2 - 1.5
Electrophile
Higher excess needed for ketones.
Ti(OiPr)₄
1.5 - 2.0
Lewis Acid
Strictly anhydrous conditions.
NaBH₄
2.0
Reductant
Added in Step 2.
Methanol (MeOH)
Solvent
-
Required for NaBH₄ step.
Step-by-Step Procedure
Imine Formation (Neat or THF):
Combine the Diazepane (1.0 equiv) and Ketone (1.2 equiv) in a flask.
Add Ti(OiPr)₄ (1.5 equiv) neat (or in minimal dry THF if solids are present).
Stir under N₂ at RT for 6–12 hours. (For very hindered ketones, heat to 40–50°C).
Observation: The solution often becomes viscous or changes color (yellow/orange).
Reduction:
Dilute the mixture with anhydrous MeOH (to ~0.2 M concentration).
Carefully add NaBH₄ (2.0 equiv) portion-wise. (Caution: Gas evolution!).
Stir at RT for 2 hours.
Hydrolysis (Critical Step):
Quench by adding 0.1 M NaOH or water dropwise. A white precipitate (TiO₂) will form.
Dilute with EtOAc.
Filter the slurry through a pad of Celite to remove titanium salts.
Concentrate the filtrate and purify.
Reaction Logic & Troubleshooting
Visualizing the Pathway
The following diagram illustrates the competition between the productive Iminium pathway and the stalling Oxazolidine pathway, highlighting where STAB and Ti(OiPr)₄ intervene.
Figure 1: Mechanistic pathway showing the reversible oxazolidine trap. STAB ensures rapid reduction of the Iminium species, outcompeting the trap.
Troubleshooting Table
Problem
Likely Cause
Solution
Low Conversion
Oxazolidine formation (Trap).
Switch to Protocol B (Ti(OiPr)₄) to force dehydration. Increase temperature to 40°C.
No Reaction (Ketones)
Steric hindrance at N4 + Ketone bulk.
Use Protocol B . Extend imine formation time to 24h.
Boc Loss
Acid concentration too high.
Ensure AcOH is < 5 equiv. Avoid strong Lewis acids like TiCl₄; stick to Ti(OiPr)₄.
Emulsion during Workup
Boron-amine complexes.
Use Tartaric Acid or Potassium Sodium Tartrate (Rochelle's Salt) wash instead of Bicarb.
Over-Alkylation
Aldehyde is too reactive (e.g., Formaldehyde).
Use exactly 1.0 equiv of aldehyde. Add aldehyde slowly to the amine/STAB mixture (Inverse Addition).
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[4] Link
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, 2079-2081.
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Mitsunobu Reaction Protocols for 3-Hydroxymethyl-1,4-Diazepane Scaffolds
Executive Summary
The 3-hydroxymethyl-1,4-diazepane scaffold represents a privileged structural motif in medicinal chemistry, offering a conformationally distinct homopiperazine ring that bridges the gap between flexible linear amines and rigid piperazines. Its incorporation into drug candidates (e.g., Rho-kinase inhibitors, sigma receptor ligands) often requires the precise functionalization of the primary hydroxyl group via the Mitsunobu reaction .
This guide addresses the specific synthetic challenges posed by this scaffold—primarily the chemoselectivity required to distinguish the hydroxyl group from the two nucleophilic ring nitrogens. We present a validated, orthogonal protection strategy and a high-fidelity Mitsunobu protocol designed to suppress common side reactions such as intramolecular cyclization (aziridinium formation) and N-alkylation.
Strategic Considerations & Mechanism
The Chemoselectivity Challenge
The core challenge in functionalizing 3-hydroxymethyl-1,4-diazepane is the presence of three nucleophilic sites:
N1 (Secondary Amine): Sterically accessible.
N4 (Secondary Amine): Located
to the hydroxyl group.
C3-CH2OH (Primary Alcohol): The target for functionalization.
Critical Failure Mode: If N4 is left unprotected or protected with a group that allows intramolecular attack (e.g., a simple alkyl group), activation of the hydroxyl group by the Mitsunobu betaine will almost invariably lead to aziridinium ion formation or intramolecular N-alkylation , destroying the scaffold.
The Solution:Orthogonal N-Protection. Both N1 and N4 must be electron-deficient (carbamates or sulfonamides) during the reaction. We recommend a 1-Boc-4-Cbz or 1,4-diBoc strategy to render the nitrogens non-nucleophilic.
Reaction Mechanism on the Diazepane Scaffold
The following diagram illustrates the specific pathway for the 1,4-protected scaffold, highlighting the prevention of the N4-attack side pathway.
Figure 1: Mechanistic pathway highlighting the necessity of N4-protection to prevent intramolecular cyclization.
Experimental Protocols
Protocol A: Preparation of the Active Scaffold (Protection)
Prerequisite: Commercial sources often supply 1-Boc-3-hydroxymethyl-1,4-diazepane (CAS 1179360-20-3).[1] The N4 position must be capped before the Mitsunobu step.
Setup: Flame-dry a round-bottom flask and cool under
atmosphere.
Dissolution: Add the Alcohol , Nucleophile , and
to the flask. Dissolve in anhydrous THF.
Expert Note: Pre-mixing these three components ensures that the betaine immediately encounters the acidic pronucleophile upon formation, reducing the risk of alcohol dehydration or side reactions.
Cooling: Cool the solution to
in an ice bath.
Addition: Add DIAD dropwise over 10--20 minutes.
Visual Cue: The solution will turn yellow/orange. The color should fade as the betaine reacts. If the yellow color persists strongly, the reaction may be stalling or reagents are in excess.
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature. Stir for 12--24 hours.
Quenching: Add a small amount of water or ethanol to quench excess betaine.
Workup: Concentrate the solvent. Triturate the residue with
/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.
The following decision tree helps navigate common issues encountered with diazepane scaffolds.
Figure 2: Troubleshooting logic for optimizing Mitsunobu yields on diazepane scaffolds.
Table 1: Reagent Selection Matrix
Parameter
Standard Protocol
Difficult/Hindered Protocol
Phosphine
(Triphenylphosphine)
(Tributylphosphine) or
Azo Reagent
DIAD / DEAD
ADDP (1,1'-(Azodicarbonyl)dipiperidine)
Solvent
THF
Toluene or 1,4-Dioxane (Higher Temp)
Temp
Workup
TPPO precipitation
Water soluble phosphines or Resin-bound
References
Mitsunobu Reaction Mechanism & Reagents:
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
Synthesis of Diazepane Scaffolds:
Gomi, N., et al. "A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate." Tetrahedron Letters, 2021.
Orthogonal Protection Strategies in Amino Acids:
Doda, K., et al. "Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected
-Diaminopropionic Acids." Tetrahedron, 2002.
Commercial Building Block Data:
PubChem Compound Summary for CID 21962087 (tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate).
Abstract The incorporation of diazepane (homopiperazine) scaffolds into peptide backbones is a high-value strategy in drug discovery for designing conformationally restricted peptidomimetics, particularly for GPCR ligand...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The incorporation of diazepane (homopiperazine) scaffolds into peptide backbones is a high-value strategy in drug discovery for designing conformationally restricted peptidomimetics, particularly for GPCR ligands and integrin inhibitors. However, the secondary amine within the 1,4-diazepane ring presents a significant synthetic bottleneck due to profound steric hindrance and ring puckering. This guide details optimized coupling protocols, contrasting standard phosphonium reagents (PyBOP) with advanced uronium/aminium systems (HATU, COMU) and acyl fluoride methodologies, ensuring high-fidelity synthesis of diazepane-containing peptides.
Introduction: The Diazepane Challenge
Diazepanes, specifically 1,4-diazepanes, serve as effective turn mimics and scaffolds that orient pharmacophores in specific vectors. Unlike flexible linear peptides, the diazepane ring imposes rigidity.
The Synthetic Bottleneck:
The critical challenge lies in acylating the N-4 nitrogen of the diazepane ring. This nitrogen is:
Secondary: Inherently less nucleophilic than primary amines.
Sterically Hindered: Flanked by the methylene groups of the 7-membered ring.
Conformationally Obstructed: The ring adopts a twisted chair or boat conformation that can shield the lone pair.
Standard protocols using carbodiimides (DIC) or standard phosphonium salts (PyBOP) often result in incomplete coupling, deletion sequences, or the need for excessive forcing conditions that promote racemization of the incoming amino acid.
Strategic Considerations & Reagent Selection
To overcome the energy barrier of coupling to a hindered secondary amine, the activation kinetics of the incoming amino acid must be maximized.
Comparative Analysis of Coupling Reagents
The following data summarizes the hierarchy of reagents suitable for diazepane acylation.
Reagent Class
Reagent
Active Species
Suitability for Diazepanes
Mechanism Note
Carbodiimide
DIC/HOBt
OBt Ester
Low
Too slow; prone to failure with hindered secondary amines.
Phosphonium
PyBOP
OBt Ester
Moderate
Effective for standard couplings but often sluggish for N-4 diazepanes. Generates HMPA (carcinogen) analog if BOP is used; PyBOP is safer but slower than HATU.
Uronium (Aza)
HATU
OAt Ester
High
The 7-azabenzotriazole (HOAt) moiety utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate acylation by ~10-100x over HOBt esters.
Oxyma-based
COMU
Oxyma Ester
High
Safer alternative to HATU (non-explosive leaving group) with comparable or superior efficiency.
Acid Halide
TFFH
Acyl Fluoride
Critical Rescue
Generates highly reactive acyl fluorides. Essential when HATU fails due to extreme steric bulk (e.g., coupling Aib to Diazepane).
Decision Logic for Reagent Selection
The following decision tree illustrates the recommended workflow for selecting coupling conditions based on steric demand.
Figure 1: Decision tree for selecting coupling reagents when extending peptide chains from a diazepane secondary amine.
Detailed Protocols
Protocol 1: Solid-Phase Coupling to Diazepane Intermediates (HATU Method)
Best for: Coupling standard or moderately hindered amino acids (Val, Ile, Phe) to the secondary amine of a resin-bound diazepane.
Materials:
Resin-bound Diazepane intermediate (swelled in DMF).
Pre-activation: In a scintillation vial, dissolve Fmoc-AA (4 eq) and HATU (3.9 eq) in minimum DMF. Add DIPEA (8 eq).[1] Shake for exactly 30 seconds .
Expert Note: Do not pre-activate for >2 minutes. Uronium salts like HATU can react with the amine of the amino acid (if Fmoc is labile) or cause guanidinylation of the resin-bound amine if left too long without the carboxylate.
Coupling: Add the pre-activated solution to the resin.[1]
Incubation: Shake at room temperature for 2 hours .
Optimization: For difficult couplings, use microwave irradiation: 75°C for 5 minutes (except for Cys/His to avoid racemization).
Wash: Drain and wash resin with DMF (3 x 1 min).
Double Coupling (Mandatory): Repeat steps 1-4 with fresh reagents.
QC (The Chloranil Test):
Why: The standard Kaiser (ninhydrin) test does not work reliably for secondary amines (diazepanes).
Method: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.
DCM (Dichloromethane) – Solvent switch is critical here.
Procedure:
Activation: Dissolve Fmoc-AA and TFFH in DCM. Add DIPEA.
Reaction: Add immediately to the resin.
Incubation: Shake for 2 hours at room temperature. Acyl fluorides are smaller and more reactive than OBt/OAt esters, penetrating the steric shield of the diazepane.
Wash: Wash with DCM (3x) then DMF (3x).
Synthesis of 1,4-Diazepane-2,5-diones (Cyclization Strategy)
A common application is forming the diazepane ring on-resin via the cyclization of a dipeptide containing a reductive amination linkage.
Workflow Diagram:
Figure 2: On-resin construction of the diazepane-2,5-dione scaffold.
Critical Protocol Steps:
Reductive Alkylation: React resin-bound amino acid with an Fmoc-amino aldehyde. Use NaBH3CN in 1% AcOH/DMF. This creates the secondary amine (the future N-4).
The Difficult Coupling: Use Protocol 1 (HATU) to couple the next amino acid (usually Gly, Ala, or beta-amino acid) to this newly formed secondary amine.
Cyclization: After removing the Fmoc group, the free amine attacks the ester/amide bond of the first amino acid to close the 7-membered ring.
Condition: 10% AcOH in butanol (reflux) or microwave heating facilitates this ring closure.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Coupling (Blue Chloranil)
Steric hindrance at N-4.
1. Switch from PyBOP to HATU/HOAt.2. Use Protocol 2 (TFFH/Acyl Fluoride).3. Increase temperature (Microwave 75°C).
Diketopiperazine (DKP) Formation
Nucleophilic attack by N-terminal amine on C-terminal ester.
Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker inhibits DKP formation.
Racemization
Over-activation of Cys/His or prolonged base exposure.
Use Collidine instead of DIPEA (weaker base).[2] Limit microwave temperature to 50°C for sensitive residues.
Aggregation
Hydrophobic diazepane scaffold stacking.
Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or chaotropic salts (0.1M LiCl).
References
Albericio, F., & El-Faham, A. (2010). Use of Oxyma Pure as a replacement for HOBt in peptide synthesis.[2]Organic Process Research & Development . Link (Validates COMU/Oxyma efficiency).
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[2][3]Journal of the American Chemical Society . Link (Foundational text on HATU/HOAt mechanism).
BenchChem. (2025).[1] A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU.[4]BenchChem Technical Guides . Link (Comparative data on steric couplings).
Giovannoni, J., et al. (2001).[5] Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones.[5]Tetrahedron Letters . Link (Specific protocol for diazepane scaffold synthesis).
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents.Bachem Technical Notes . Link (Overview of TFFH and acyl fluorides).
Application Note: Precision Oxidation of Hydroxymethyl-N-Boc-1,4-Diazepane to Aldehyde
Executive Summary The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, serving as a core mimic for -turns in peptidomimetics and a key pharmacophore in bromodomain inhibitors and GPCR ligands. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, serving as a core mimic for
-turns in peptidomimetics and a key pharmacophore in bromodomain inhibitors and GPCR ligands. The introduction of an aldehyde functionality (formyl group) onto the diazepane ring is a critical transformation, enabling downstream diversification via reductive amination (for library synthesis) or Wittig/Horner-Wadsworth-Emmons olefination.
This Application Note details the oxidation of hydroxymethyl-N-Boc-1,4-diazepane to its corresponding aldehyde. Due to the presence of the nitrogen heterocycle and the acid-labile Boc group, the choice of oxidant is pivotal. This guide prioritizes the Swern Oxidation (Protocol A) for scalability and reliability, and Dess-Martin Periodinane (DMP) (Protocol B) for operational simplicity on smaller scales.
Strategic Analysis & Pre-Experimental Assessment
Substrate Integrity and Amine Compatibility
The starting material is typically tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate. Before proceeding, the status of the secondary amine (N4 position) is the critical decision point.
Scenario A: Free Secondary Amine (N4-H).
Risk: High. Swern reagents (electrophilic sulfur species) and DMP can react with free secondary amines to form sulfilimines or imines, leading to complex mixtures.
Recommendation:Mandatory Protection. The N4 position must be orthogonal protected (e.g., Cbz, Fmoc, or Bn) or alkylated prior to oxidation.
Scenario B: Protected/Substituted Amine (N4-R).
Risk: Low. The oxidation will be chemoselective for the primary alcohol.
Oxidant Selection Matrix
Feature
Swern Oxidation
Dess-Martin Periodinane (DMP)
Parikh-Doering
Mechanism
Activated DMSO (Electrophilic)
Hypervalent Iodine (Ligand Exchange)
SO₃·Py complex
Temperature
-78 °C to 0 °C
0 °C to Room Temp
0 °C to Room Temp
pH Conditions
Basic workup (Et₃N)
Neutral/Buffered
Weakly Basic
Boc Stability
Excellent
Excellent (if buffered)
Excellent
Scale Suitability
High (>10g)
Low to Medium (<5g)
Medium
Byproducts
CO, CO₂, Me₂S (Stench)
Iodobenzoic acid (Solid)
Pyridine·SO₃
Recommendation
Primary Choice
Secondary Choice
Alternative
Visualizing the Reaction Pathway
The following diagram outlines the workflow, emphasizing the critical protection step and the mechanistic divergence between the two recommended protocols.
Figure 1: Decision tree and reaction workflow for the oxidation of hydroxymethyl-diazepanes. Note the mandatory N4-protection check.
Experimental Protocols
Protocol A: Swern Oxidation (Standard)
Best for: Gram-scale synthesis, high reliability, low cost.
Safety: Requires fume hood (CO evolution, Me₂S stench).[1]
Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM (
). Cool the solution to -78 °C (dry ice/acetone bath).
DMSO Addition: Add DMSO (2.4 equiv) dropwise over 5-10 minutes. Caution: Gas evolution (CO/CO₂) occurs.[2][3] Stir at -78 °C for 15 minutes.
Substrate Addition: Dissolve the diazepane alcohol (1.0 equiv) in a minimum amount of DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir for 30–45 minutes. The mixture typically becomes cloudy (formation of alkoxysulfonium salt).
Elimination: Add triethylamine (5.0 equiv) dropwise. The reaction will turn into a thick white suspension.
Warming: Allow the reaction to stir at -78 °C for 10 minutes, then remove the cooling bath and allow it to warm to 0 °C over 30 minutes.
Quench: Quench with saturated aqueous
or water.
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Aldehydes are often unstable on silica. If TLC shows a clean spot, proceed immediately to the next step. If purification is needed, use flash chromatography with a gradient of EtOAc/Hexane (typically 20-50% EtOAc).
Critical Note: Do not let the temperature rise above -60 °C before adding the amine base, or the Pummerer rearrangement side reaction may occur.
Solvent: Wet DCM (DMP oxidation is accelerated by trace water).
Step-by-Step Procedure:
Preparation: Dissolve the diazepane alcohol (1.0 equiv) in DCM (
).
Buffering: Add solid
(2.0 equiv) to the solution. Reason: DMP produces 2 equiv of acetic acid byproduct; buffering prevents Boc cleavage.
Oxidation: Add DMP (1.2 equiv) in one portion at 0 °C . Remove ice bath and stir at room temperature.
Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO₄). Reaction is usually complete in 1–2 hours.
Reductive Quench (Crucial): Dilute with
. Add a 1:1 mixture of saturated aqueous and (sodium thiosulfate). Stir vigorously for 15 minutes until the organic layer is clear (removes iodinane byproducts).
Workup: Separate layers. Extract aqueous layer with DCM.[4] Wash combined organics with brine, dry over
, and concentrate.
Analytical Data & Troubleshooting
Expected NMR Signatures
Upon successful oxidation, the characteristic alcohol signals vanish, replaced by the aldehyde signatures.
Moiety
Starting Material (H NMR)
Product (Aldehyde) (H NMR)
Aldehyde Proton
N/A
9.5 – 9.8 ppm (s or d)
-Proton
3.5 – 3.8 ppm (m, -OH)
2.8 – 3.2 ppm (m, -CHO)
Boc Group
1.45 ppm (s, 9H)
1.45 ppm (s, 9H)
Common Issues
Racemization: If the hydroxymethyl group is attached to a chiral center (e.g., C6), the resulting aldehyde has an acidic
-proton. Avoid prolonged exposure to base (Et₃N) after the reaction is complete. Use the crude aldehyde immediately.
Hydrate Formation: Diazepane aldehydes can form stable hydrates (gem-diols) in the presence of water/acid, leading to confusing NMR (absence of carbonyl peak). Run NMR in anhydrous
or .
References
Swern Oxidation Mechanism & Protocol:
Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 1981(03), 165-185.
Dess-Martin Periodinane (DMP) Methodology:
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[5][6] Chem.1983 , 48(22), 4155–4156.[5]
Diazepane Scaffold in Drug Discovery:
Horton, D. A.; Bourne, G. T.; Smythe, M. L. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chem. Rev.2003 , 103(3), 893–930.
Oxidation of N-Boc Amino Alcohols (General Precedent):
Myers, A. G., et al. "Synthesis of highly epimerizable N-protected alpha-amino aldehydes." J. Am. Chem. Soc.1999 , 121(37), 8401.
Technical Support Center: Troubleshooting Diazepane HCl Solubility in Dichloromethane (DCM)
Welcome to the Technical Support Center. This guide is designed for discovery chemists, process engineers, and drug development professionals encountering solubility bottlenecks when working with diazepane (homopiperazin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for discovery chemists, process engineers, and drug development professionals encountering solubility bottlenecks when working with diazepane (homopiperazine) hydrochloride salts in halogenated solvents.
Below, we dissect the physicochemical causality of these solubility issues, provide a troubleshooting decision matrix, answer frequently asked questions, and outline self-validating experimental protocols to keep your synthetic workflows moving.
Mechanistic Overview: The Causality of Insolubility
Diazepane is a cyclic diamine widely used as a pharmacokinetic modifier in medicinal chemistry. When protonated to its hydrochloride (HCl) salt form, the molecule forms a rigid, highly polar ionic lattice.
Dichloromethane (DCM) is a moderately polar (dielectric constant
) but strictly non-hydrogen-bonding solvent. Because DCM lacks hydrogen-bond donor capabilities, it cannot adequately solvate the chloride counterions[1]. Consequently, the solvent cannot overcome the high lattice energy of the ammonium chloride network, causing the diazepane HCl salt to remain as a stubborn suspension or "crash out" during reactions. While some primary amine hydrochlorides exhibit marginal solubility in DCM, secondary and tertiary amine salts like diazepane generally do not. Overcoming this requires chemical intervention: either disrupting the lattice with protic co-solvents[2] or neutralizing the salt to its highly organic-soluble free-base form[3].
Troubleshooting Decision Matrix
Use the following workflow to determine the optimal intervention strategy for your specific reaction conditions.
Decision matrix for troubleshooting diazepane HCl solubility in DCM-based workflows.
Frequently Asked Questions (FAQs)
Q: My diazepane HCl salt is completely insoluble in DCM. Can I just heat it to reflux?A: No. Heating DCM (b.p. 39.6 °C) provides minimal thermal energy compared to the massive lattice energy of the amine hydrochloride salt[1]. Refluxing will not significantly improve solubility and only risks solvent loss. You must alter the solvent composition or the protonation state.
Q: I need to couple diazepane HCl with an acid chloride or activated ester in DCM. How do I get it into solution?A: For acylation or peptide coupling, the standard approach is in situ free-basing. Suspend the diazepane HCl in DCM and add an excess of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[4]. The tertiary amine acts as a proton scavenger, neutralizing the diazepane to its highly DCM-soluble free-base form. Note: The resulting TEA·HCl or DIPEA·HCl salt may precipitate, but this will not interfere with the coupling mechanism.
Q: I need the diazepane to remain as an HCl salt, but I need it dissolved. What are my options?A: Introduce a protic co-solvent. Adding 5–15% (v/v) Methanol (MeOH) to the DCM creates a binary solvent system[2]. Methanol acts as a strong hydrogen-bond donor, effectively solvating the chloride anions and disrupting the ionic lattice, thereby pulling the intact diazepane HCl into the liquid phase.
Q: How do I permanently convert the HCl salt to the free base for long-term storage?A: Perform an aqueous alkaline wash. Dissolve the salt in water, adjust the pH to >12 using NaOH, and extract with DCM. The free-state diazepane (homopiperazine) is highly soluble in organic solvents and will partition almost exclusively into the DCM layer[3][5].
Understanding the dielectric constant and hydrogen-bonding capacity of your solvent system is critical for predicting amine salt behavior.
Solvent / System
Dielectric Constant ()
H-Bond Donor Capacity
Diazepane Free Base Solubility
Diazepane HCl Solubility
Dichloromethane (DCM)
9.1
None
High (>100 mg/mL)
Very Low (<1 mg/mL)
Methanol (MeOH)
32.7
Strong
High
High
DCM : MeOH (9:1 v/v)
~11.5
Moderate
High
Moderate-High
Water
80.1
Strong
High
High
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Each includes specific observational checkpoints to ensure the physical chemistry is proceeding as intended.
Protocol A: Aqueous Free-Basing and DCM Extraction
Use this when your downstream chemistry is strictly incompatible with protic solvents or exogenous salts.
Dissolution: Dissolve 1.0 eq of Diazepane HCl in a minimal volume of deionized water.
Validation Check: The solution must be completely clear and homogeneous. Any persistent solids indicate impurities.
Basification: Chill the solution to 0 °C in an ice bath. Slowly add 1M NaOH dropwise while stirring until the pH reaches >12.
Validation Check: Spot the aqueous layer on broad-range pH paper. A pH >12 ensures complete deprotonation of both secondary amines on the diazepane ring.
Extraction: Transfer to a separatory funnel and extract three times with equal volumes of DCM.
Drying: Combine the lower organic (DCM) layers and dry over anhydrous
.
Validation Check: Swirl the flask; the
should flow freely like sand. If it clumps heavily, water is still present; add more desiccant.
Isolation: Filter off the desiccant and concentrate the filtrate under reduced pressure to yield the diazepane free base as a viscous oil or low-melting solid.
Protocol B: In Situ Neutralization for Amide Coupling
Use this for direct coupling reactions (e.g., HATU/EDC or acid chlorides) where isolating the free base is too time-consuming.
Suspension: Add Diazepane HCl to a dry round-bottom flask containing anhydrous DCM under an inert atmosphere (
or Ar).
Validation Check: The mixture will form a cloudy, heterogeneous suspension.
Neutralization: Add 2.5 to 3.0 equivalents of DIPEA dropwise while stirring vigorously.
Validation Check: Monitor the reaction visually. The heavy, insoluble diazepane HCl will convert to the soluble free base. The mixture may remain slightly cloudy due to the formation of DIPEA·HCl, but the texture of the precipitate will become noticeably finer and less dense.
Coupling: Proceed immediately with the addition of your electrophile.
Protocol C: Co-Solvent Solubilization
Use this when the diazepane must remain protonated, but a homogeneous solution is required.
Suspension: Suspend Diazepane HCl in DCM (e.g., 0.1 M concentration).
Solvation: Add Methanol dropwise (up to 10–15% v/v total volume) while stirring at room temperature.
Validation Check: The cloudy suspension will transition into a clear, homogeneous solution as the MeOH solvates the chloride lattice. If the solution does not clear at 15% v/v MeOH, gently warm to 30 °C.
References
Gibson, Emma K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow.[Link]
Sciencemadness Discussion Board. Washes and extractions.[Link]
Radboud Repository. Solid-phase synthesis of C-terminally modified peptides. [Link]
National Institutes of Health (PMC). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists.[Link]
Key Challenge: The molecule is amphiphilic. The secondary amine causes streaking on silica, while the Boc group is sensitive to strong acid workups.
Troubleshooting Guide (Q&A)
Issue 1: "My product is streaking severely on TLC and flash columns."
Diagnosis: The free secondary amine (N4 position) interacts strongly with the acidic silanol groups on silica gel, causing peak tailing and poor resolution.
Solution:
Mobile Phase Modifier: You must deactivate the silica.[2] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃ in H₂O) to your mobile phase.[1][2]
Recommendation: Use a gradient of DCM : MeOH : NH₄OH (Start 98:2:0.2 → End 90:10:1).[2]
Alternative Stationary Phase: Switch to Neutral Alumina (Brockmann Grade III) if the silica interaction is too strong.[2] Alumina is less acidic and prevents amine tailing.[2]
Issue 2: "I lost a significant amount of product during Acid-Base extraction."
Diagnosis: The Boc protecting group is acid-labile.[2] If you used 1M HCl or stronger for the acid wash, or if the contact time was too long, you likely deprotected the amine (forming the water-soluble di-amine).
Solution:
Switch to Weaker Acids: Use 0.5 M Citric Acid or 10% NaH₂PO₄ (pH 4–5) instead of mineral acids.[2] These are acidic enough to protonate the diazepane nitrogen (pKa ~9-10) but mild enough to preserve the Boc group.[2]
Cold Processing: Perform all acid washes at 0–5°C (ice bath) and minimize contact time (< 5 minutes).
Issue 3: "The product is an oil and contains excess Boc anhydride (Boc₂O)."
Diagnosis: Boc₂O is lipophilic and difficult to remove by simple extraction if the product is also an oil.
Solution:
Chemical Scavenging: Add N,N-Dimethylethylenediamine (DMEDA) (0.5 equiv relative to excess Boc₂O) to the reaction mixture and stir for 15 minutes. This reacts with Boc₂O to form a polar urea that is easily removed in an acidic aqueous wash (using the Citric Acid protocol).
Solid Phase Scavenging: Add a polymer-supported amine scavenger (e.g., Trisamine resin) and stir for 2 hours, then filter.[2]
Use this logic to select the correct method based on your crude mixture's state.
Caption: Decision matrix for selecting purification method based on impurity profile.
Figure 2: Optimized Acid-Base Workup Flow
Visualizing the phase separation logic to prevent yield loss.
Caption: Step-by-step phase tracking for Citric Acid workup.
References
Boc Group Stability & Deprotection : Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1][2] (Standard reference for acid sensitivity of carbamates).
Purification of Diazepane Derivatives : Organic Syntheses, Coll. Vol. 10, p. 382 (2004). Link (Describes handling of similar Boc-protected cyclic amines).[1][2]
Scavenging Boc Anhydride : Kriz, A. et al. "Efficient Removal of Excess Di-tert-butyl Dicarbonate from N-Boc Protection Reactions."[1][2] Tetrahedron Letters, 2010. Link[1][2]
Chromatography of Amines : Reich, H. J. "Common Solvents and Chromatographic Methods." University of Wisconsin-Madison Chemistry Database.[1][2] Link
Handling hygroscopic N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl in the lab
Technical Support Center: N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl Welcome to the technical support guide for N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl (CAS No. 1179360-20-3).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl
Welcome to the technical support guide for N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl (CAS No. 1179360-20-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. The primary challenge in handling this reagent is its hygroscopic nature, which can significantly impact experimental accuracy, reproducibility, and outcomes if not properly managed. This guide is designed to equip you with the expertise to handle this compound effectively and avoid common pitfalls.
Troubleshooting Guide
This section addresses specific problems that may arise during the storage, handling, and use of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl.
Issue 1: The solid has become a sticky or gummy mass upon storage or after opening the container.
Potential Cause: The compound has absorbed a significant amount of atmospheric moisture. Hygroscopic materials have a strong affinity for water and will readily pull it from the air, causing physical changes from a free-flowing powder to a clumped or deliquescent state.[1][2] This process is accelerated in humid environments and with frequent opening of the container.
Recommended Solutions:
Prevention is Key: The most reliable solution is to prevent moisture absorption from the outset. Always store the compound in a tightly sealed container, preferably with a secondary seal like parafilm, inside a desiccator or a dry box with a desiccant like silica gel or calcium sulfate.[3][4]
Inert Atmosphere Blanketing: For long-term storage or after first use, flush the container's headspace with a dry, inert gas (e.g., argon or nitrogen) before sealing. This displaces moist air, protecting the reagent.
Salvage (with caution): If the material has already absorbed water, it may be possible to dry it under a high vacuum for an extended period. However, this may not remove all lattice water and carries a risk of thermal decomposition if heated. This should be a last resort, as the stoichiometry of your reaction will be compromised if the material is not completely anhydrous.
Issue 2: Inconsistent or non-reproducible results in reactions.
Potential Cause 1: Inaccurate Weighing. Due to its hygroscopic nature, the compound's mass will increase rapidly when exposed to air on a laboratory balance.[5] This means the weighed amount is not the true mass of the reagent, but a combination of the reagent and an unknown quantity of water. This leads to stoichiometric errors.
Potential Cause 2: Water as an Unwanted Reagent. The absorbed moisture can act as a nucleophile or a base in sensitive reactions, quenching reagents like organometallics, acyl chlorides, or dehydrating agents, leading to failed reactions or the formation of unwanted byproducts.[6]
Recommended Solutions:
Work in a Controlled Environment: The most accurate method is to handle and weigh the compound inside a glovebox with a controlled, low-humidity atmosphere.[6]
Weighing by Difference (Rapidly): If a glovebox is unavailable, weigh the sealed container, quickly transfer an approximate amount of the solid to your reaction vessel under a stream of inert gas, and then immediately re-weigh the sealed source container. The difference in mass is the amount of compound transferred. This minimizes air exposure time.
Use of Pre-weighed Aliquots: If you frequently use this reagent, consider aliquoting it into smaller, single-use vials inside a glovebox upon receiving a new bottle.[6] This prevents contamination and moisture exposure for the bulk of the material.
Issue 3: The Boc-protecting group is prematurely cleaved.
Potential Cause: While the primary cause of Boc group cleavage is acidic conditions (e.g., using TFA or HCl in dioxane), the presence of absorbed water can sometimes influence the local pH or interact with certain reagents or catalysts in a way that promotes unintended deprotection.[7][8] More commonly, if the compound has absorbed moisture, it may have also been exposed to acidic vapors in the lab environment, leading to partial degradation.
Recommended Solutions:
Strictly Anhydrous Conditions: Ensure all solvents and reagents in your reaction are rigorously dried and that the reaction is performed under an inert atmosphere.
Proper Storage: Store N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl away from acidic compounds or reagents to prevent degradation from acid vapors.[9]
Quality Check: If you suspect degradation, verify the purity of your starting material via NMR or LC-MS before use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl?
A: Based on safety data sheets and best practices for hygroscopic materials, the following conditions are recommended.[2][9][10]
Q2: How should I properly weigh this compound without a glovebox?
A: The "Weighing by Difference" workflow is the most practical method. The goal is to minimize the time the compound is exposed to the atmosphere.
Caption: Workflow for accurate weighing of hygroscopic reagents.
Q3: What are the primary safety hazards associated with this compound?
A: According to its Safety Data Sheet (SDS), N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl is classified as an irritant.[9][13] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered harmful if swallowed (H302).[9][13] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
Q4: In which solvents is this compound soluble?
A: As a hydrochloride salt, it is expected to be soluble in water.[14] For organic reactions, it may be soluble in polar protic solvents like methanol or ethanol, especially with gentle heating. Its solubility in common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) may be limited, but this often depends on the specific reaction conditions and temperature. Always perform a small-scale solubility test before committing to a large-scale reaction.
Q5: Can I use this reagent directly in a reaction that requires a free base?
A: No, as the hydrochloride salt, the diazepine nitrogens are protonated. To use it as a free base, you must first neutralize the HCl. This is typically done by adding a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. You will need to add at least one equivalent of base to liberate the free amine for it to participate in nucleophilic reactions.
How do you handle hygroscopic salts? HepatoChem. [Link]
Material Safety Data Sheet. Clock Medical Supply. [Link]
3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]
Hygroscopic: What it Means, What You Need to Know. Level7Chemical. [Link]
How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]
How do you guys prepare solutions of hygroscopic chemicals? Reddit. [Link]
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharma and Chemical Sciences. [Link]
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Center for Biotechnology Information. [Link]
System and method for processing hygroscopic materials.
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Center for Biotechnology Information. [Link]
Optimizing column chromatography gradients for polar diazepane derivatives
The following technical guide is designed for organic chemists and purification scientists. It synthesizes principles of stationary phase chemistry with practical gradient engineering to resolve polar diazepane derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for organic chemists and purification scientists. It synthesizes principles of stationary phase chemistry with practical gradient engineering to resolve polar diazepane derivatives.
Topic: Optimizing Column Chromatography Gradients
Target Analyte: Polar Diazepane Derivatives (7-membered heterocycles with two nitrogen atoms)
Chemical Profile: High polarity, basic secondary/tertiary amines, prone to silanol interactions.
The Diazepane Dilemma: Why Standard Methods Fail
Diazepane derivatives present a "perfect storm" for chromatography:
High Polarity: They often elute early (near the solvent front) in standard normal phase conditions.
Basicity (pKa ~9-11): The amine nitrogens interact strongly with acidic silanols (
) on the silica surface, causing severe peak tailing (The "Shark Fin" effect).
Solubility: They are often insoluble in non-polar starting solvents (e.g., Hexane or low % DCM), making liquid loading impossible without band broadening.
This guide provides the protocols to overcome these specific failure modes.
Stationary Phase Selection: The First Decision
Before mixing solvents, you must select the correct column chemistry.[1] Standard silica is often insufficient without modification.
Decision Matrix: Selecting the Right Column
Figure 1: Decision tree for selecting stationary phases based on solubility and retention requirements.
Mobile Phase Strategy: The "Anti-Tailing" Cocktail
A. Normal Phase (Silica Gel)
The Problem: Unmodified silica has acidic silanols.
The Solution: You must use a modifier to block these sites.
Modifier
Concentration
Pros
Cons
Triethylamine (TEA)
0.5% - 1.0%
Excellent silanol blocker; sharpens peaks.
Difficult to remove (high boiling point); can contaminate NMR.
Ammonium Hydroxide (NH₄OH)
1.0% (in MeOH)
Volatile; easily removed; "buffers" the silica.
Immiscible in pure DCM (requires MeOH); strong odor.
Ammonia in MeOH (7N)
1% - 10%
Pre-mixed; convenient; avoids water issues.
Concentration degrades over time; check titer.
Protocol: The "DCM/MeOH/NH₃" System
For diazepanes, avoid Hexane/Ethyl Acetate. Use Dichloromethane (DCM) and Methanol (MeOH) .[2][3]
Solvent A: DCM + 0.5% TEA (or 1% NH₄OH).
Solvent B: 10% MeOH in DCM + 0.5% TEA (or 1% NH₄OH).
Note: Adding modifier to BOTH solvents prevents baseline drift.
B. Reverse Phase (C18)
The Problem: Basic amines are protonated at neutral/acidic pH, becoming ionized and eluting too fast (void volume).
The Solution: pH Control.
Figure 2: Workflow for converting a linear scouting run into a high-resolution focused gradient.
Troubleshooting Guide (FAQ)
Q1: My diazepane streaks across the entire column (Tailing).
Cause: Interaction with acidic silanols or column overloading.
Fix:
Check Modifier: Are you using TEA or NH₄OH? If not, add 1% Triethylamine to the mobile phase.
Switch Phase: Move to an Amine-functionalized silica cartridge. These have surface amines that block silanols permanently.
Reduce Load: You may be exceeding the column's capacity. Load <1% of the silica mass (e.g., <120mg on a 12g column).
Q2: The sample precipitates at the head of the column.
Cause: The sample is soluble in MeOH (strong solvent) but insoluble in DCM (weak solvent). When the gradient starts (high DCM), the sample crashes out.
Fix: Dry Loading.
Dissolve sample in MeOH.
Add Celite 545 or Silica Gel (ratio 1:2 sample:sorbent).
Evaporate to dryness on a rotovap (free-flowing powder).
Load the powder into a solid load cartridge (or top of column).
Why? This eliminates solubility issues and prevents band broadening.
Q3: I see two peaks for my single pure compound.
Cause: Diazepanes can exist in two distinct ring conformations (conformers) that interconvert slowly on the NMR/LC timescale.
Verification:
Run the LC at a higher temperature (e.g., 40-50°C). If the peaks merge, they are conformers.
Collect both fractions and run NMR immediately. If spectra are identical, they are conformers.
Q4: My compound is stuck on the column (No elution).
Cause: The amine is forming a salt with the silica.
Fix:
Flush: Switch to DCM : MeOH : NH₄OH (80 : 18 : 2). The high ammonia concentration will displace the amine.
Future Runs: Use HILIC (Hydrophilic Interaction Liquid Chromatography) conditions.
Technical Support Center: N-Boc-3-(Hydroxymethyl)-1,4-diazepane Synthesis
The following guide is designed as a specialized Technical Support Center for process chemists and researchers scaling up the synthesis of N-Boc-3-(Hydroxymethyl)-1,4-diazepane (also referred to as tert-butyl 3-(hydroxym...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as a specialized Technical Support Center for process chemists and researchers scaling up the synthesis of N-Boc-3-(Hydroxymethyl)-1,4-diazepane (also referred to as tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate).
This molecule presents a "perfect storm" of scale-up challenges: a medium-sized ring (entropic difficulty), a polar amino-alcohol motif (extraction difficulty), and regiochemical ambiguity (N1 vs. N4 protection).
To achieve a scalable process, we recommend the "Reductive Functionalization" route. Direct cyclization of a hydroxymethyl-containing precursor often fails due to competing nucleophilicity of the alcohol. The industry-standard approach involves constructing the diazepane core with a latent alcohol (ester or ketone) and reducing it after ring formation.
Master Workflow Diagram
The following Graphviz diagram outlines the critical control points (CCPs) in the synthesis pathway.
Caption: Critical Control Points in the scale-up of N-Boc-3-(hydroxymethyl)-1,4-diazepane. Note the emphasis on dilution during cyclization and emulsion control during workup.
Troubleshooting Modules (Ticket-Based Support)
Ticket #001: Low Yield During Cyclization (<30%)
User Report: "We are reacting N-Boc-ethylenediamine with ethyl 2,3-dibromopropionate, but the yield is stuck at 25%. The LCMS shows large polymeric peaks."
Root Cause: 7-membered rings suffer from significant entropic strain. At standard concentrations (0.5 M - 1.0 M), intermolecular polymerization dominates over intramolecular ring closure.
Solution Protocol:
High Dilution Principle: The reaction must be run under pseudo-high dilution conditions.
Standard: 0.1 M concentration.
Optimization: Dosing the reagents simultaneously and slowly into a large volume of refluxing solvent (Acetonitrile or Toluene) over 4–8 hours.
Base Selection: Switch from
to DIPEA (Diisopropylethylamine) or Cs2CO3 (Cesium Carbonate). The "Cesium Effect" can facilitate ring closure for medium-sized rings due to the large cation radius stabilizing the transition state.
Parameter
Standard (Fail)
Optimized (Pass)
Concentration
0.5 M
0.05 M (Dosing)
Addition Time
Bolus (All at once)
4–6 Hours (Syringe Pump)
Base
TEA / K2CO3
DIPEA / Cs2CO3
Ticket #002: "The Aluminum Nightmare" (LAH Workup Issues)
User Report: "After reducing the ester intermediate with Lithium Aluminum Hydride (LAH), we get a gray, slimy emulsion that won't separate. We lost 50% of the product in the filter cake."
Root Cause: The amphoteric nature of the amino-alcohol product causes it to chelate strongly with aluminum byproducts, forming a "gel" that traps the product.
Solution Protocol (The Fieser vs. Rochelle Methods):
Do not use a standard acid quench. It will protonate the amine and trap it in the aqueous phase.
Method A: Fieser Workup (Best for <10g scale)
For every x grams of LAH used:
Dilute reaction with ether/THF and cool to 0°C.
Slowly add x mL of water.
Add x mL of 15% aqueous NaOH.
Add 3x mL of water.
Warm to RT and stir for 15 minutes. The aluminum salts should precipitate as a white, granular solid that is easy to filter.
Method B: Rochelle’s Salt (Best for >10g scale)
Quench with minimal water/THF mixture.
Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .
Stir vigorously for 2–4 hours (or overnight). The tartrate chelates the aluminum, forcing two clear layers to separate.
Crucial: Ensure the pH is basic (>11) to keep the amine in the organic layer.
Expert Tip: If the product is highly water-soluble (logP < 0), avoid aqueous workup entirely if possible. Consider quenching with solid
(Glauber's salt) and filtering, or using Borane-DMS followed by a methanol quench/workup to avoid aluminum salts altogether.
Ticket #003: Regioselectivity of Boc Protection
User Report: "We are trying to protect 3-(hydroxymethyl)-1,4-diazepane, but we get a mixture of N1-Boc, N4-Boc, and bis-Boc."
Root Cause: Both nitrogens are secondary amines. However, N1 is sterically closer to the hydroxymethyl group (depending on the exact numbering convention used, usually the 3-substituent shields N4 less than N1, or vice versa).
Solution Protocol:
Pre-functionalization Strategy: Do not attempt to protect the final diazepane. Start with N-Boc-ethylenediamine . This locks the protecting group on one nitrogen before the ring is formed.
Copper Chelation (If protecting the final ring):
Form a copper(II) complex with the diazepane. The copper will coordinate to the nitrogens.
The less sterically hindered nitrogen (typically N4, away from the C3 substituent) will be more accessible or the chelation will direct the protecting group. Note: This is complex on scale.
pH Control: Perform the Boc protection at pH 8.5–9.0 (controlled via pH-stat). The pKa differences between the two amines (influenced by the nearby hydroxyl) can be exploited.
Isolation & Purification Guide
The target molecule is an amino-alcohol . It is likely an oil or a low-melting solid that is difficult to crystallize.
Purification Decision Tree
Caption: Decision logic for purifying polar diazepane derivatives. Standard DCM extractions often fail for hydroxymethyl-substituted amines.
Recommended Isolation Method (Resin Capture):
For high-purity isolation without distillation (which risks decomposition):
Load the crude aqueous mixture (pH < 7) onto a Strong Cation Exchange (SCX) cartridge or column.
Wash with Methanol (removes non-basic impurities).
Elute with 2M Ammonia in Methanol .
Concentrate to obtain the free base.
References & Authority
Fieser Workup Protocol: University of Rochester, Workup for Aluminum Hydride Reductions. Link
Diazepane Synthesis Reviews: Synthesis of 1,4-Diazacycles by Hydrogen Borrowing, Organic Chemistry Portal. Link
Scale-Up of Diazepane Derivatives: Production method of 1,4-diazepane derivatives, Patent EP2818463A1. Link
Regioselective Synthesis: Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones, PubMed.[1] Link
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a rigorous Process Safety Assessment (PSA), particularly regarding the generation of hydrogen gas during LAH reductions.
Technical Support Center: Resolving Crystallization Issues with Diazepane Hydrochloride Salts
Welcome to the Technical Support Center for pharmaceutical crystallization. Diazepanes (homopiperazines) are seven-membered cyclic diamines that serve as critical building blocks and active pharmaceutical ingredients (AP...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for pharmaceutical crystallization. Diazepanes (homopiperazines) are seven-membered cyclic diamines that serve as critical building blocks and active pharmaceutical ingredients (APIs) in neurological and psychiatric drug development[1]. However, isolating these compounds as hydrochloride salts presents a triad of severe processing challenges: extreme hygroscopicity, inconsistent polymorphism, and a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2][3].
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the thermodynamic causality behind these behaviors, you can engineer self-validating crystallization workflows that guarantee high-purity, flowable anhydrous powders.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my diazepane HCl salt "oil out" into a biphasic liquid instead of forming crystals during cooling or anti-solvent addition?
Answer: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when your crystallization trajectory crosses the binodal curve of the phase diagram before reaching the critical supersaturation required for solid crystal nucleation[2].
The Causality: Diazepane hydrochlorides often exhibit a massive solubility differential between the primary solvent (e.g., methanol) and the anti-solvent. When anti-solvent is added too rapidly, or the solution is quenched too quickly, the system becomes thermodynamically unstable. Instead of nucleating solid crystals, the solute separates through a spinodal decomposition mechanism into a solute-rich "oil" phase and a solvent-rich phase[2][4]. This oil traps impurities and eventually hardens into an unusable, amorphous gel[4].
The Fix: You must bypass the LLPS boundary. This is achieved by cooling the solution to a metastable zone above the oiling-out temperature and introducing seed crystals. Seeding provides a low-energy surface for secondary nucleation, allowing crystals to grow at a lower supersaturation level, thereby completely avoiding the liquid-liquid miscibility gap[2][5].
Q2: My isolated diazepane hydrochloride turns into a sticky paste on the filter paper. How do I prevent this deliquescence?
Answer: Diazepane HCl salts are highly hygroscopic[6]. If the ambient humidity exceeds the deliquescence relative humidity (DRH) of the salt, it will absorb atmospheric moisture until it dissolves in its own absorbed water, forming a sticky paste[7].
The Causality: The use of aqueous hydrochloric acid (e.g., 36% HCl in water) during salt formation introduces water into the matrix, which lowers the thermodynamic barrier for hydrate formation and subsequent deliquescence[8]. Furthermore, washing the filter cake with condensation-prone solvents (like cold diethyl ether) draws ambient moisture directly into the product[9].
The Fix: Transition to a strictly anhydrous salt formation process. Generate the salt using anhydrous HCl gas dissolved in isopropanol (IPA) or ethyl acetate[9]. Replace diethyl ether with diisopropyl ether (DIPE) as your anti-solvent and wash; DIPE has a lower vapor pressure, reducing the evaporative cooling effect that causes atmospheric water condensation on the filter cake[9]. Always execute filtration under a blanket of dry nitrogen.
Q3: How do I control the stoichiometry (mono- vs. di-hydrochloride) to ensure consistent yields?
Answer: Diazepanes possess two basic nitrogen atoms with distinct pKa values. Inadvertent formation of a mixture of mono- and di-HCl salts leads to broad melting points and unpredictable solubility.
The Fix: Strictly control the molar equivalents of anhydrous HCl added (e.g., exactly 1.05 equivalents for the mono-salt). Monitor the pH of the organic solution dynamically, and utilize a primary solvent like IPA that selectively precipitates the desired stoichiometric form while keeping the other in solution.
Part 2: Experimental Protocols
Optimized Anti-Solvent Crystallization with Seeding
This self-validating protocol is designed to isolate anhydrous diazepane hydrochloride while strictly avoiding the LLPS binodal boundary.
Materials Required:
Crude diazepane free base
Anhydrous HCl in Isopropanol (3-4 N)
Anhydrous Isopropanol (IPA) (Primary Solvent)
Diisopropyl ether (DIPE) (Anti-solvent)
High-purity diazepane HCl seed crystals (milled to <50 µm)
Step-by-Step Methodology:
Anhydrous Dissolution: Dissolve the crude diazepane free base in 5 volumes of anhydrous IPA at 25°C in a jacketed reactor purged with dry nitrogen.
Controlled Salt Formation: Slowly dose 1.05 molar equivalents of anhydrous HCl in IPA over 30 minutes. Note: Using anhydrous HCl prevents the introduction of water, which is critical for avoiding hydrate-induced deliquescence[8][9].
Thermal Homogenization: Heat the mixture to 60°C. Hold for 20 minutes to ensure complete dissolution and to push the thermodynamic state well above the LLPS binodal curve[2].
Controlled Cooling & Seeding: Program the reactor to cool at a slow, linear rate of 0.5°C/min down to 45°C (the predetermined metastable zone). Introduce 1-2 wt% of diazepane HCl seed crystals. Note: Seeding bypasses the need for high supersaturation, preventing spinodal decomposition (oiling out)[2][4].
Metered Anti-Solvent Addition: Age the seeded solution for 30 minutes to allow the seed bed to establish. Begin a metered, subsurface addition of 10 volumes of DIPE over 2 to 3 hours. Note: DIPE is utilized over diethyl ether due to its lower vapor pressure and superior safety profile on scale[9].
Isolation: Cool the resulting suspension to 5°C at 0.5°C/min. Filter the slurry immediately under a positive pressure blanket of dry nitrogen. Wash the cake with 2 volumes of cold DIPE and dry in a vacuum oven at 40°C until constant weight is achieved.
Part 3: Data Presentation
To assist in your process development, the following table summarizes the thermodynamic and physical outcomes of various solvent trajectories when crystallizing diazepane hydrochloride.
Table 1: Solvent Screening Matrix for Diazepane HCl Crystallization
Primary Solvent
Anti-Solvent
Volume Ratio
LLPS (Oiling Out) Risk
Hygroscopicity of Yield
Process Recommendation
Ethanol
Water
10:1
High
Severe (Hydrate)
Avoid. Inevitably leads to deliquescence and sticky gels.
Methanol
Ethyl Acetate
1:5
Moderate
Moderate
Acceptable for early-stage crude purification only.
Avoid. The steep solubility drop forces immediate oiling out.
Part 4: Process Visualization
The following thermodynamic workflow illustrates the critical divergence between a failed crystallization (oiling out) and a successful, seeded crystallization.
Workflow to bypass Liquid-Liquid Phase Separation (oiling out) using controlled seeding.
Part 5: References
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data
MDPI[Link]
Preparation of Pharmaceutical Salts
KiloMentor[Link]
Crystallization in the Presence of a Liquid−Liquid Phase Separation
ACS Publications[Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
NIH[Link]
A method to crystallize substances that oil out
ResearchGate[Link]
CN106496189A - Hydrochloric acid Ripasudil crystal formations
Google Patents
EP2145890B1 - Crystallization of hydrohalides of pharmaceutical compounds
Google Patents
Comparative MS Guide: Fragmentation of 1,4-Diazepane vs. Piperazine Scaffolds
This guide serves as a technical resource for structural elucidation of 1,4-diazepane (homopiperazine) derivatives, specifically comparing their mass spectrometric behavior against their 6-membered analog, piperazine. Ex...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical resource for structural elucidation of 1,4-diazepane (homopiperazine) derivatives, specifically comparing their mass spectrometric behavior against their 6-membered analog, piperazine.
Executive Summary
In medicinal chemistry, the 1,4-diazepane (homopiperazine) ring is frequently employed as a bioisostere for the piperazine ring to modulate solubility and receptor selectivity. However, the transition from a 6-membered to a 7-membered ring introduces significant changes in gas-phase ion chemistry.
This guide details the specific fragmentation pathways of 1,4-diazepane derivatives under Electrospray Ionization (ESI-MS/MS). Unlike piperazines, which predominantly fragment via Retro-Diels-Alder (RDA) mechanisms yielding ethylene loss, 1,4-diazepanes exhibit competitive ring-contraction pathways driven by the flexibility of the 7-membered ring and the presence of a propylene (
) bridge.
Key Takeaway: The diagnostic differentiation relies on observing the competition between ethylene loss (-28 Da) and propylene loss (-42 Da) , a pattern unique to the diazepane core.
The primary challenge in analyzing diazepane derivatives is distinguishing them from isobaric or isomeric piperazine species. The table below outlines the critical mass spectral differences.
Mechanistic Deep Dive: 1,4-Diazepane Fragmentation
The fragmentation of protonated 1,4-diazepanes (
) is driven by the proton affinity difference between the and atoms. If the molecule is asymmetrically substituted, the proton localizes on the more basic nitrogen, triggering specific inductive cleavages.
Core Pathways
Pathway A (Ethylene Loss): Cleavage of the
bond (ethylene bridge) leads to a ring contraction, forming a 5-membered imidazolidine product.
Pathway B (Propylene Loss): Cleavage of the
segment (propylene bridge). This is the "signature" pathway that distinguishes diazepanes from piperazines.
Pathway C (Endocyclic
-Cleavage): Ring opening followed by hydride transfer, often generating linear immonium ions ( 44, 58, 72 depending on substitution).
Visualization: Fragmentation Tree
The following diagram illustrates the fragmentation of a generic N-methyl-1,4-diazepane (
115) to demonstrate these pathways.
Figure 1: Collision-Induced Dissociation (CID) pathways for N-methyl-1,4-diazepane. Note the divergence into -28 Da and -42 Da channels, characteristic of the 7-membered ring.
Experimental Protocol: ESI-MS/MS Characterization
To generate reproducible fragmentation data for diazepane derivatives, the following protocol ensures that energy-dependent pathways (like ring contraction) are observable.
Step 1: Sample Preparation
Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
Note: Keep cone voltage low. Diazepanes are semi-labile; high in-source energy can cause premature ring opening before the collision cell.
Collision Energy (CE) Ramp:
Acquire spectra at three distinct energies: 10, 25, and 40 eV .
Low Energy (10 eV): Preserves the molecular ion and shows initial loss of labile N-substituents.[1]
Medium Energy (25 eV): Optimal for observing the diagnostic ring contractions (
87, 73 in the example above).
High Energy (40 eV): Drives formation of the terminal immonium ions (
44, 58).
Step 3: Data Validation (Self-Check)
Before confirming a diazepane scaffold, apply the "Rule of 14" check :
Identify the parent ion.
Look for fragments separated by 14 Da intervals (e.g., loss of
).
Crucial: If you observe a dominant loss of 42 Da (
) that is absent in the piperazine analog standard, the 7-membered ring structure is confirmed.
References
Urban, P. L. (2016). Quantitative Mass Spectrometry: Technical Principles and Applications. Philosophical Transactions of the Royal Society A. Link
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted piperazines and diazepanes in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 924-935. Link
Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. Link
NIST Mass Spectrometry Data Center . Homopiperazine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
Comparison of Boc vs Cbz protecting groups on 3-hydroxymethyl-1,4-diazepane
This guide details the strategic comparison between Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups for the specific scaffold 3-hydroxymethyl-1,4-diazepane .[1][2] [1][2] Executive Summary 3-Hyd...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the strategic comparison between Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups for the specific scaffold 3-hydroxymethyl-1,4-diazepane .[1][2]
[1][2]
Executive Summary
3-Hydroxymethyl-1,4-diazepane is a privileged chiral bicyclic scaffold used in peptidomimetics and CNS-active drug discovery.[1][2] Its structure features two secondary amines (N1 and N4) and a primary alcohol.[1][2] The non-equivalence of the nitrogen atoms—created by the C3-hydroxymethyl substituent—dictates the protection strategy.[1][2]
Recommendation:N1-Boc is the superior primary strategy for initial scaffold isolation due to high regioselectivity, lipophilicity (aiding extraction), and stability under basic alkylation conditions often used on the alcohol.[1]
Alternative:N1-Cbz is reserved for routes requiring acidic orthogonality (e.g., if the alcohol is converted to a leaving group for displacement) or when high crystallinity is required for purification.[1][2]
Structural Analysis & Regioselectivity Logic
The 1,4-diazepane ring consists of an ethylene bridge (C2–C3) and a propylene bridge (C5–C6–C7).[1][2]
Position 3 (C3): The hydroxymethyl group is located on the ethylene bridge, adjacent to N4 .[1]
Steric Consequence: The C3-substituent creates significant steric hindrance around N4 (proximal).[1][2] N1 (distal) remains sterically accessible.[2]
Electronic Consequence: N4 is electronically deactivated relative to N1 due to the inductive effect of the adjacent hydroxymethyl group (though this is secondary to the steric effect).
Diagram 1: Regioselectivity Mechanism
Caption: Steric differentiation between N1 and N4 drives the regioselective protection. The C3-hydroxymethyl group shields N4, directing the electrophile to N1.[1]
Detailed Experimental Protocols
Protocol A: Regioselective N1-Boc Protection
This method yields the N1-Boc derivative, an oil or low-melting solid that is stable to basic conditions (e.g., NaH/DMF) used for subsequent O-alkylation.[1][2]
Triethylamine (TEA) (1.1 eq) – Optional, often not needed for diamines.[1]
Step-by-Step Workflow:
Dissolution: Dissolve the diazepane in anhydrous DCM under Nitrogen at 0°C.
Addition: Dissolve Boc₂O in a minimal volume of DCM. Add this solution dropwise to the amine over 30 minutes.[2] Crucial: Slow addition prevents local high concentrations that could lead to N1,N4-di-Boc formation.[1][2]
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH).[1][2] The mono-Boc product is less polar than the starting material but more polar than the di-Boc byproduct.[1][2]
Workup (Self-Validating Step):
Wash the organic layer with 5% aqueous citric acid (pH ~4).[2]
Why? The mono-protected diazepane (containing free N4 amine) will protonate and move to the aqueous layer.[1][2] The di-protected impurity (neutral) remains in the DCM.[1][2]
Separate layers.[2][3] Basify the aqueous layer (pH ~10) with NaOH.[2]
Note: Unlike Boc, the Cbz group increases lipophilicity significantly. The "Acid Wash" purification trick (described in Protocol A) is harder to execute because the Cbz-amine salt may partially extract into the organic layer depending on the counter-ion.[1][2]
Purification: Silica gel chromatography is usually required to separate N1-Cbz (Major) from N1,N4-di-Cbz (Minor).[1][2]
Executive Summary & Immediate Action Do not dispose of this compound down the drain. N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl (CAS: 194032-42-3 / 1179360-20-3 derivatives) is a functionalized organic amine salt used in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Action
Do not dispose of this compound down the drain.
N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl (CAS: 194032-42-3 / 1179360-20-3 derivatives) is a functionalized organic amine salt used in synthesis.[1][2][3][4] While not classified as P-listed (acutely toxic) by the EPA, it is a chemical irritant and must be managed as Hazardous Chemical Waste .
Immediate Disposal Directives:
Solids: Collect in a dedicated, chemically compatible solid waste container (HDPE or glass).
Liquids: Segregate into "Organic Waste" or "Aqueous Waste" streams based on solvent composition.
Spills: Isolate the area. Use damp absorbent pads to prevent dust generation.
Chemical Profile & Hazard Assessment
Understanding the chemical nature of the waste is the first step in safe disposal. This compound combines a secondary amine salt with an acid-labile protecting group (Boc).
Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
Solubility
Soluble in water, Methanol, DMSO
Partitioning determines waste stream (Aqueous vs. Organic).
Expert Insight: The HCl salt form implies significant water solubility. However, because it is an organic research chemical, it should never be treated as a simple inorganic salt. The organic diazepane core requires thermal destruction (incineration) to prevent environmental accumulation.
Waste Segregation & Pre-Treatment
Effective disposal starts at the bench. Segregation prevents cross-reactivity and ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Segregation Logic
Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves, and paper towels.
Stream B (Liquid Organic): Mother liquors from recrystallization (e.g., MeOH/EtOAc mixtures).
Stream C (Liquid Aqueous): Aqueous extraction layers containing the salt.
Compatibility Warnings
NO Strong Oxidizers: Do not mix with permanganates, chromates, or nitric acid. The diazepane ring is susceptible to oxidation, potentially generating exothermic reactions.
NO Strong Acids: While it is already an HCl salt, mixing with concentrated acids can degrade the Boc group, releasing flammable isobutylene gas and pressurizing waste containers.
Disposal Workflows (Visualized)
Diagram 1: Waste Stream Decision Tree
This workflow guides the researcher in selecting the correct waste stream based on the physical state and solvent matrix.
Caption: Logical flow for categorizing N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl waste streams.
Diagram 2: Spill Response Protocol
Immediate steps to take in the event of a benchtop spill.
Caption: Emergency response workflow for minor laboratory spills.
Detailed Procedural Protocols
Protocol A: Solid Waste Disposal
Scope: Expired pure compound, contaminated spatulas, weighing paper, and PPE.
Container Selection: Use a wide-mouth HDPE jar or a heavy-duty clear polyethylene bag (minimum 4 mil thickness).
Collection: Transfer solids carefully to avoid dust generation. If the compound is caked, do not chip vigorously; dissolve in methanol if necessary and treat as liquid waste.
Storage: Keep container closed in a Satellite Accumulation Area (SAA) until pickup.
Protocol B: Liquid Waste (Mother Liquors)
Scope: Solvents containing the compound after synthesis or purification.
Characterization: Determine the primary solvent (e.g., Dichloromethane, Methanol).
Segregation:
Halogenated Waste: If DCM or Chloroform is present.
Non-Halogenated Waste: If only Methanol, Ethanol, or Ethyl Acetate is used.
Transfer: Pour into the appropriate carboy using a funnel. Leave 10% headspace to allow for expansion.
Documentation: Log the estimated amount of the diazepane derivative on the carboy log sheet. Even trace amounts must be recorded for accurate incineration profiles.
Protocol C: Empty Container Management
Scope: Vials or bottles that contained the pure substance.
Triple Rinse: Rinse the empty container three times with a small volume of a compatible solvent (e.g., Methanol or Water).
Rinsate Disposal: Pour all rinsates into the appropriate liquid hazardous waste container. Do not pour rinsate down the sink.
Defacing: Cross out the original label. Mark as "Triple Rinsed - Empty."
Final Disposal: Place the clean, defaced container in the glass recycling or trash, depending on institutional policy.
Regulatory Compliance (EPA/RCRA)
While N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl is not explicitly listed on the EPA's P-list or U-list [1], it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA).
Waste Code Assignment:
If pure: Unlisted Hazardous Waste .
If mixed with solvents: Codes follow the solvent (e.g., F003 for Acetone/Methanol mixtures, D001 for Ignitable).
Drain Disposal Ban: Under 40 CFR 403.5, the discharge of pollutants that may cause pass-through or interference, or have a pH < 5.0, is prohibited. This compound's HCl salt nature and organic structure make it unsuitable for sewer disposal [2].
References
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Code of Federal Regulations. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
PubChem. (2024). Compound Summary: tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate. National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]